molecular formula C5H10O2 B13830969 Isopropyl Acetate-d10

Isopropyl Acetate-d10

Cat. No.: B13830969
M. Wt: 112.19 g/mol
InChI Key: JMMWKPVZQRWMSS-LSURFNHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Acetate-d10 is a deuterated analog of isopropyl acetate (propan-2-yl acetate), a clear, colorless liquid with a characteristic fruity odor . With the molecular formula C5D10O2 and a molecular weight of 112.19 g/mol, it is a stable isotopically labeled compound where ten hydrogen atoms are replaced by deuterium atoms . Its primary research application is as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where it provides a low-interference spectral window for analyzing molecular structures and dynamics without the strong proton signal found in standard solvents. Isopropyl acetate is miscible with most organic solvents and is slightly soluble in water . In its non-deuterated form, it serves as a solvent for cellulose, plastics, oils, fats, and resins, and is a component in printing inks and perfumes . It is also employed as an extractant in the preparation of pharmaceuticals like antibiotics, vitamins, and hormones . The deuterated form, this compound, is critical in quantitative analysis and metabolic studies, acting as an internal standard in mass spectrometry and other analytical techniques to ensure accurate measurement. Key physical properties of its non-deuterated form include a boiling point of approximately 89°C, a melting point of -73°C, a density of 0.87 g/cm³, and a flash point of 2°C, making it highly flammable . Researchers value this compound for its ability to provide high-precision data in mechanistic studies and analytical method development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O2

Molecular Weight

112.19 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2,2-trideuterioacetate

InChI

InChI=1S/C5H10O2/c1-4(2)7-5(3)6/h4H,1-3H3/i1D3,2D3,3D3,4D

InChI Key

JMMWKPVZQRWMSS-LSURFNHSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isopropyl Acetate-d10 in Analytical Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl Acetate-d10 (CAS 1398065-53-6) is the fully deuterated isotopologue of isopropyl acetate, a common solvent and reagent in pharmaceutical manufacturing. Unlike its non-deuterated counterpart, which serves primarily as a process solvent, the d10 variant is a high-value analytical tool. Its primary utility lies in Isotope Dilution Mass Spectrometry (IDMS) , where it functions as an internal standard for the precise quantification of residual solvents in Active Pharmaceutical Ingredients (APIs).

By introducing a mass shift of +10 Da, this compound allows analysts to differentiate the standard from the analyte (native isopropyl acetate) while maintaining near-identical chromatographic behavior. This guide details the physicochemical specifications, synthesis logic, and validated experimental protocols for its application in regulated drug development environments.

Physical Properties & Specifications

The substitution of protium (


H) with deuterium (

H) induces subtle but measurable changes in physical properties due to the Kinetic Isotope Effect (KIE) and differences in zero-point energy. The d10 variant exhibits a higher density and molar mass, which must be accounted for in gravimetric preparations.
Table 1: Comparative Specifications (Native vs. Deuterated)
PropertyIsopropyl Acetate (Native)This compoundImpact on Protocol
CAS Number 108-21-41398065-53-6 Unique identifier for regulatory filing.
Formula


Mass shift for MS detection.
Molecular Weight 102.13 g/mol 112.19 g/mol Critical: Must adjust stoichiometry by ~9.8%.
Density (20°C) 0.872 g/mL0.90 ± 0.02 g/mL Volume-based pipetting requires density correction.
Boiling Point 88.6°C88.6 ± 1.0°C Co-elution in GC is maintained (ideal for IS).
Isotopic Enrichment N/A≥ 99 atom % D Prevents "cross-talk" in MS quantification channels.
Flash Point 4°C (Closed Cup)~4°CHighly Flammable – Requires Class 1 Div 1 handling.
Solubility ~3.1 g/100mL (

)
SimilarHydrophobic extraction efficiency is identical.

Senior Scientist Note: The density increase in the d10 variant is significant (~3%). When preparing stock solutions by volume, failure to account for this density difference will result in a systematic concentration error of ~3%, which is unacceptable in GMP environments. Always prepare primary standards gravimetrically.

Synthesis & Manufacturing Logic

Understanding the synthesis of this compound is crucial for troubleshooting impurity profiles. It is typically produced via Fischer Esterification using fully deuterated precursors.

Reaction Pathway


Impurity Analysis
  • Protium Scrambling: If the reaction environment is not strictly anhydrous or if non-deuterated catalysts are used without conditioning, H/D exchange can occur at the alpha-carbon position.

  • Incomplete Deuteration: Presence of d9 or d8 isotopologues. In Mass Spectrometry, a d9 impurity (mass M+9) can interfere if the mass resolution is low or if the fragmentation pattern overlaps with the analyte's M+1 or M+2 isotopes.

  • Quality Control: High-purity grades (≥99% D) are required to ensure the "M+10" peak is the dominant species, providing a clean baseline for quantification.

Experimental Protocol: GC-MS Quantification of Residual Solvents

The most critical application of this compound is as an Internal Standard (IS) for USP <467> Residual Solvents testing. This protocol utilizes the "Isotope Dilution" technique to negate matrix effects.

Rationale

In complex drug matrices, the extraction efficiency of residual solvents can vary. By adding a known amount of d10-IS, any loss during extraction or variation in GC injection volume affects both the analyte and the IS equally. The ratio of their signals remains constant, ensuring accuracy.

Workflow Visualization

GCMS_Workflow Sample API Sample (Unknown Conc.) IS_Spike Spike with This compound Sample->IS_Spike Gravimetric Addn Extraction Headspace Equilibration (80°C, 20 min) IS_Spike->Extraction Dissolve in DMSO GC_Sep GC Separation (DB-624 Column) Extraction->GC_Sep Gas Phase Inj MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det Co-elution Data_Proc Ratio Calculation (Area d0 / Area d10) MS_Det->Data_Proc m/z 43 vs 46 m/z 87 vs 93

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for residual solvent analysis.

Step-by-Step Methodology

1. Internal Standard Stock Preparation:

  • Weigh exactly 50.0 mg of this compound into a 50 mL volumetric flask.

  • Dilute to volume with DMSO-d6 or high-purity DMSO (depending on cost constraints; DMSO is the standard solvent for USP <467>).

  • Concentration: ~1000 µg/mL.[1][2]

2. Sample Preparation:

  • Weigh 100 mg of the Drug Substance (API) into a 20 mL headspace vial.

  • Add 5.0 mL of DMSO.[1]

  • Add 50 µL of the this compound Stock Solution.

  • Seal immediately with a PTFE-lined crimp cap.

3. GC-MS Parameters (Agilent 8890/5977 or equivalent):

  • Column: DB-624 (30m x 0.32mm x 1.8µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven: 40°C (hold 5 min) → 200°C at 20°C/min.

  • Inlet: Split ratio 10:1, 200°C.

  • MS Acquisition (SIM Mode):

    • Analyte (d0): Monitor m/z 43 (Quant) and 87 (Qual).

    • Internal Standard (d10): Monitor m/z 46 (Quant) and 93 (Qual).

    • Note: The shift from 43 (

      
      ) to 46 (
      
      
      
      ) and 87 (
      
      
      ) to 93 (
      
      
      ) provides clean separation.

4. Calculation:



Where RRF (Relative Response Factor) is determined from a calibration curve.

Applications in Drug Metabolism (DMPK)

Beyond analytical chemistry, this compound serves as a probe in metabolic stability studies.

Metabolic Tracing Pathway

Esterases in plasma and liver microsomes rapidly hydrolyze isopropyl acetate. Using the d10 variant allows researchers to track the metabolic fate of the two resulting moieties independently:

  • Acetic Acid-d4: Enters the Acetyl-CoA pool.

  • Isopropanol-d8: Oxidized to Acetone-d6 by Alcohol Dehydrogenase (ADH).

This is particularly useful when studying the Kinetic Isotope Effect (KIE) on ester hydrolysis rates. If the C-O bond cleavage is the rate-determining step, the d10 variant may show a slower hydrolysis rate (


), potentially improving the half-life of prodrugs utilizing this ester linkage.

Safety & Handling Specifications

  • Flammability: this compound is a Class IB Flammable Liquid . Vapor can travel to ignition sources and flash back. Store in an explosion-proof cabinet.

  • Hygroscopicity: Deuterated esters are prone to hydrolysis if exposed to atmospheric moisture.

    • Storage: Store under inert gas (Argon or Nitrogen) at 2-8°C.

    • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation of ambient moisture, which introduces H2O and degrades isotopic purity.

  • Chemical Compatibility: Incompatible with strong oxidizing agents and strong bases (which accelerate hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. (Standard regulatory framework for GC-MS analysis).[3]

  • Cheng, C. et al. (2011).Validation of a Headspace GC-MS Method for the Determination of Residual Solvents in Pharmaceuticals. Journal of Chromatographic Science.
  • European Medicines Agency (ICH Q3C). Impurities: Guideline for Residual Solvents. Retrieved from [Link]

Sources

Isopropyl Acetate-d10 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isopropyl Acetate-d10 CAS: 1398065-53-6 | Formula: C₅D₁₀O₂[1][2]

Executive Summary

This compound is the fully deuterated isotopologue of isopropyl acetate, a critical solvent and reagent in pharmaceutical research. Characterized by the replacement of all ten proteium (¹H) atoms with deuterium (²H), this compound serves as a high-fidelity internal standard in mass spectrometry (LC-MS/GC-MS) and a "silent" solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility in drug development lies in its ability to mitigate matrix effects during bioanalysis and probe metabolic stability via the Kinetic Isotope Effect (KIE).

Part 1: Chemical Identity & Physicochemical Profile

The complete deuteration of the molecule alters its physical mass and vibrational modes without significantly perturbing its steric or electronic properties, making it an ideal chemical mimic for quantitative analysis.

Core Identity Data
ParameterTechnical Specification
Chemical Name This compound
Synonyms Acetic acid-d3, 1-methylethyl-d7 ester; 2-Propyl acetate-d10
CAS Number 1398065-53-6
Molecular Formula C₅D₁₀O₂
Molecular Weight 112.19 g/mol (vs. 102.13 g/mol for non-deuterated)
SMILES [2H]C([2H])([2H])C(=O)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
InChI Key JMMWKPVZQRWMSS-LSURFNHSSA-N
Physicochemical Properties

Note: Deuterated solvents typically exhibit slightly higher densities and boiling points than their proteo-analogs due to the greater mass of deuterium and stronger intermolecular forces (dynamic isotope effect).

PropertyValue (Approximate)Reference Standard (Proteo)
Appearance Clear, colorless liquidClear, colorless liquid
Density ~0.94 g/cm³0.872 g/cm³
Boiling Point 88–89 °C88.6 °C
Solubility Miscible in organic solvents; sparingly soluble in water2.9 g/100 mL (Water)
Flash Point ~16 °C (Closed Cup)16.7 °C

Part 2: Synthesis & Manufacturing Methodology

The synthesis of this compound follows a classic Fischer Esterification pathway, strictly utilizing deuterated precursors to ensure >99 atom% D enrichment.

Reaction Mechanism

The process involves the acid-catalyzed condensation of Acetic Acid-d4 and Isopropanol-d8 .[3] Sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15) is employed to drive the equilibrium forward, often coupled with a Dean-Stark trap to remove the heavy water (D₂O) byproduct.

Synthesis Acid Acetic Acid-d4 (CD3COOD) Cat Catalyst (H2SO4) Acid->Cat Alc Isopropanol-d8 ((CD3)2CDOD) Alc->Cat Inter Tetrahedral Intermediate Cat->Inter Protonation & Nucleophilic Attack Prod This compound (C5D10O2) Inter->Prod Elimination Water Heavy Water (D2O) Inter->Water Byproduct

Figure 1: Acid-catalyzed Fischer esterification pathway for this compound synthesis.

Critical Quality Attribute (CQA):

  • Isotopic Purity: Must be ≥99% D. Incomplete deuteration (e.g., d9 or d8 isotopomers) results in "crosstalk" in mass spectrometry, where the signal of the internal standard overlaps with the analyte's M+ isotope peaks.

Part 3: Applications in Drug Development

LC-MS/MS Internal Standard (Bioanalysis)

In pharmacokinetic (PK) studies, this compound is used as an internal standard (IS) for the quantification of isopropyl acetate (often a residual solvent or metabolite) or structurally related esters.

  • Mechanism: As a stable isotopologue, it co-elutes with the analyte but is mass-resolved (mass shift +10 Da).

  • Advantage: It perfectly compensates for ionization suppression/enhancement and extraction variability because it experiences the exact same matrix environment as the analyte.

Bioanalysis Sample Biological Sample (Plasma/Urine) Spike Spike with IS (this compound) Sample->Spike Extract Extraction (LLE/Protein Precip) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS Mass Spectrometry (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Workflow for using this compound as an Internal Standard in Bioanalysis.

NMR Spectroscopy ("Silent" Solvent)

In proton NMR (¹H-NMR), this compound is invisible.

  • Application: It allows researchers to observe the ¹H signals of a solute (e.g., a drug candidate) without interference from the solvent's alkyl protons, which would otherwise obscure the 1.0–5.0 ppm region.

  • Residual Peaks: High-purity d10 material will show only trace multiplets from residual protons (PhD) at shifts corresponding to the proteo-form (~1.2 ppm, ~2.0 ppm, ~5.0 ppm), but with significantly reduced intensity (<0.01%).

Part 4: Handling & Safety Protocols

While deuteration does not alter the fundamental toxicity profile, standard safety protocols for isopropyl acetate apply.

  • Flammability: Highly flammable liquid and vapor (Flash point ~16°C). Ground/bond container and receiving equipment.

  • Storage: Store at room temperature (or 2-8°C for long-term stability) under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption (H/D exchange).

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which can induce hydrolysis).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

  • ChemSrc. this compound Physicochemical Properties and MSDS. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Contextual data on solvent shifts). Retrieved from [Link]

Sources

Isotopic enrichment and purity of commercial Isopropyl Acetate-d10

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Enrichment and Purity Assurance of Isopropyl Acetate-d10

Executive Summary

This compound (CAS 1398065-53-6) represents a critical class of fully deuterated ester solvents and metabolic standards. Its utility in drug development—specifically in metabolic flux analysis and as a volatile NMR solvent—relies entirely on two parameters: Isotopic Enrichment (typically >99 atom % D) and Chemical Purity (>99%).

This guide moves beyond basic specification sheets to detail the causality of impurity formation and the rigor required for validation. We present a self-validating analytical workflow combining quantitative NMR (qNMR) and GC-MS to ensure that the solvent acts as a silent background in spectroscopic applications and a precise internal standard in mass spectrometry.

Chemical Identity & Critical Specifications

This compound is the fully deuterated analog of isopropyl acetate. Unlike its protonated counterpart, every hydrogen position is substituted with deuterium (


H), shifting its molecular weight and silencing its signal in proton NMR (

H-NMR).
ParameterSpecificationNotes
Chemical Name This compoundSynonyms: Acetic acid-d4 isopropyl-d7 ester
CAS Number 1398065-53-6Unique identifier for the d10 isotopologue
Formula

Fully deuterated
Molecular Weight 112.19 g/mol vs. 102.13 g/mol for non-deuterated
Boiling Point ~88.6 °CSimilar to protonated form; volatile
Isotopic Enrichment

99.0 atom % D
Critical for "silent" NMR background
Chemical Purity

99.0% (GC)
Absence of alcohols/acids is critical

Synthesis & Impurity Profiling: The Origin of Defects

To validate purity, one must understand the synthesis. This compound is typically synthesized via Fischer esterification of Acetic Acid-d4 and Isopropanol-d8.

Reaction:



Impurity Causality:

  • Residual Reactants: Excess Isopropanol-d8 or Acetic Acid-d4 results from incomplete conversion or poor distillation cuts.

  • Moisture (

    
     / 
    
    
    
    ):
    Water is a byproduct. If not removed (e.g., via Dean-Stark or molecular sieves), it promotes hydrolysis, reversing the reaction.
  • Protonated Isotopologues (d9, d8): Introduction of atmospheric moisture (

    
    ) or use of lower-grade reagents leads to H/D exchange, creating "isotopic impurities" that appear as multiplets in 
    
    
    
    H-NMR.
Figure 1: Synthesis & Impurity Logic Flow

SynthesisFlow Reactants Reactants: Acetic Acid-d4 Isopropanol-d8 Reaction Fischer Esterification (Equilibrium) Reactants->Reaction Catalyst Catalyst: H2SO4 or Resin Catalyst->Reaction Crude Crude Mixture: Product + D2O + Residuals Reaction->Crude Imp_Water Impurity: D2O / H2O (Hydrolysis Risk) Reaction->Imp_Water Byproduct Purification Purification: Distillation + Drying Crude->Purification Imp_React Impurity: Residual Acid/Alcohol Crude->Imp_React Unreacted Final This compound (Target) Purification->Final Imp_Water->Reaction Reverses Eq.

Caption: Synthesis workflow highlighting the equilibrium nature of esterification and the critical points where impurities (water, residual reactants) are introduced.

Analytical Methodologies: The Self-Validating Protocol

Trustworthiness in deuterated solvents is established via a "Triangulation Strategy": GC-MS (Chemical Identity), qNMR (Isotopic Purity), and Karl Fischer (Water Content).

Protocol A: Isotopic Enrichment via H-NMR

This is the gold standard. Since the target molecule is fully deuterated, a perfect sample shows zero signal in


H-NMR. Any peaks observed are residual protons (isotopic defects).
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Chloroform-d) or neat (with external lock).
    
  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (traceable standard).

  • Key Shifts to Monitor (Residuals):

    • 
       ~1.23 ppm (Residual methyls of isopropyl group).
      
    • 
       ~2.02 ppm (Residual methyl of acetate group).
      
    • 
       ~5.00 ppm (Residual methine of isopropyl group).
      

Calculation:



Protocol B: Chemical Purity via GC-MS

GC-MS differentiates the d10 product from organic impurities (non-deuterated solvents) that NMR might miss if they lack protons (rare) or overlap.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier: Helium, 1.0 mL/min.

  • Temp Program: 40°C (2 min)

    
     200°C @ 10°C/min.
    
  • Detection: EI Source. Look for Molecular Ion (

    
    ) at m/z 112 .
    
    • Note: Non-deuterated isopropyl acetate appears at m/z 102.

    • Acceptance Criteria: >99.0% area normalization; no peaks at m/z 102 (indicates d0 contamination).

Figure 2: QA/QC Decision Tree

QA_Workflow Start Batch Synthesis KF Test 1: Karl Fischer (Water Content) Start->KF Dry Action: Re-dry (Mol Sieves) KF->Dry >0.05% H2O GCMS Test 2: GC-MS (Chemical Purity) KF->GCMS <0.05% H2O Dry->KF Distill Action: Fractional Distillation GCMS->Distill <99% Chem Purity NMR Test 3: 1H-NMR (Isotopic Enrichment) GCMS->NMR >99% Chem Purity Distill->KF Fail REJECT BATCH NMR->Fail <99 atom % D Pass RELEASE: >99% D, >99% Chem Purity NMR->Pass >99 atom % D

Caption: Step-wise analytical workflow. Water removal is prioritized as it drives hydrolysis. Isotopic enrichment is the final gatekeeper.

Handling & Storage: Preventing Degradation

Deuterated esters are susceptible to H/D exchange and hydrolysis if mishandled.

  • Hygroscopicity: While less hygroscopic than DMSO, isopropyl acetate will absorb atmospheric moisture.

    • Consequence:

      
       + Ester 
      
      
      
      Acid-d + Alcohol-d. This degrades chemical purity.
  • Proton Exchange: In the presence of protic acids or bases (impurities), the alpha-protons (on the acetate methyl) can exchange with atmospheric moisture, lowering isotopic enrichment over time.

  • Storage Protocol:

    • Store under inert gas (Argon/Nitrogen).

    • Keep refrigerated (2-8°C) to slow hydrolysis rates.

    • Use septum-sealed vials to minimize air exposure.

Applications in R&D

A. Metabolic Flux Analysis (MFA): this compound serves as a stable isotope tracer. Its distinct mass (+10 Da) allows researchers to track the acetyl moiety (


) or the isopropyl moiety separately in biological systems using LC-MS/MS.

B. NMR Solvency: While Chloroform-d is standard, this compound is used when:

  • The analyte is an ester or lipid that requires a non-polar, aprotic environment but has peak overlap with

    
     or Benzene-d6.
    
  • Chiral Resolution: It is occasionally used as a co-solvent in chiral NMR studies to induce subtle shift differences in enantiomers.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organic Process Research & Development. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved from [Link]

Safety, handling, and storage guidelines for Isopropyl Acetate-d10

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Handling and Integrity Management of Isopropyl Acetate-d10: A Technical Guide for Analytical Applications

Executive Summary this compound (CAS: 1398065-53-6) is a high-purity, isotopically labeled solvent primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic isotope effect studies. While it shares the fundamental flammability and toxicity profiles of its non-deuterated analog, its application in trace analysis demands a far more rigorous handling protocol. This guide synthesizes standard safety compliance with the "clean-technique" requirements necessary to maintain isotopic enrichment (>99 atom % D) and spectral baseline integrity.

Physicochemical & Isotopic Profile

Understanding the physical shift between the proteo- and deutero-forms is critical for experimental design, particularly in calculating molarity and solvent suppression parameters.

Table 1: Comparative Physicochemical Properties

PropertyIsopropyl Acetate (Proteo)This compound (Deutero)Operational Implication
CAS Number 108-21-41398065-53-6 Use specific CAS for inventory tracking.
Molecular Weight 102.13 g/mol 112.19 g/mol Adjust gravimetric calculations for internal standards.
Boiling Point 88.6 °C~88.6 ± 8.0 °C Volatility requires cold storage to prevent isotopic fractionation via evaporation.
Flash Point 1.7 °C (Closed Cup)~16.7 °C High Flammability Risk. Ground all transfer equipment.
Density (25°C) 0.872 g/mL~0.9 ± 0.1 g/mL Affects shimming in NMR; density gradient separation.
Hygroscopicity LowCritical (Spectral) Even trace atmospheric moisture introduces HDO peaks (approx. 4.8 ppm), obscuring analyte signals.

Data aggregated from PubChem [1] and ChemSrc [2].

Safety Architecture

While this compound is often handled in small volumes (0.5 – 1.0 mL), its hazards are non-trivial. The deuteration does not mitigate the biological or physical hazards of the parent ester.

Flammability & Static Discharge

This compound is a Class IB Flammable Liquid .

  • Hazard: Vapors are heavier than air (Vapor Density ~3.[1][2]5) and can travel to ignition sources.[1]

  • Control: All transfers >50 mL must occur in a fume hood with grounded glassware. For NMR tube filling, static discharge is less of a fire risk but can cause sample scattering; use anti-static guns if working in low humidity.

Toxicology
  • Target Organs: Central Nervous System (narcotic effects), Eyes, Skin.

  • Symptoms: Drowsiness, dizziness, and severe eye irritation (Category 2A).

  • PPE Standard:

    • Eyes: Chemical splash goggles (safety glasses are insufficient for splash risks during syringe transfers).

    • Gloves: PVA (Polyvinyl alcohol) or laminate film (Silver Shield). Note: Nitrile rubber offers only short-term splash protection due to permeation; change immediately upon contact [3].

Strategic Handling: The "Zero-Water" Protocol

For researchers, the primary "safety" concern extends to data safety. Isotopic dilution caused by atmospheric moisture exchange is the leading cause of failed NMR experiments using deuterated esters.

The Causality of Contamination

Isopropyl acetate is an ester.[3] In the presence of water and trace acid/base (often found on unwashed glassware), it can hydrolyze to Isopropanol-d7 and Acetic Acid-d3. This not only ruins the solvent purity but introduces two new sets of interfering peaks into your spectrum.

Workflow: Moisture-Exclusion NMR Preparation

The following workflow utilizes a "Positive Pressure" technique to ensure the solvent never contacts ambient atmosphere.

NMR_Prep_Workflow Start Start: Solvent Retrieval Glassware Glassware Prep: Oven dry (120°C, 2h) Cool in Desiccator Start->Glassware Critical Step Environment Environment Control: N2/Ar Glove Box OR Inverted Funnel Shield Glassware->Environment Transfer Syringe Transfer: Use Gastight Syringe Purge with N2 3x Environment->Transfer Inert Gas Blanket Tube_Fill Tube Filling: Inject through Septum Cap (Do not open tube to air) Transfer->Tube_Fill Seal Sealing: Parafilm Wrap Cap Check for precipitations Tube_Fill->Seal

Figure 1: Inert-atmosphere transfer protocol to prevent hydrolysis and H-D exchange.

Protocol Steps:

  • Equilibration: Allow the refrigerated solvent ampoule/bottle to reach room temperature in a desiccator before opening. Opening a cold bottle condenses atmospheric water immediately.

  • Syringe Selection: Use a glass gastight syringe with a PTFE-tipped plunger. Avoid standard plastic syringes as the ester can leach plasticizers (phthalates), appearing as impurity peaks at 7.5–7.7 ppm and 4.0–4.2 ppm.

  • Septum Piercing: If using a multi-use bottle (e.g., Sure/Seal™), never remove the cap. Pierce the septum with a nitrogen-flushed needle to equalize pressure before withdrawing liquid [4].

Storage & Integrity Management

Proper storage extends the shelf-life of this compound from months to years.

Storage Logic Matrix

Store based on frequency of use to balance convenience with isotopic preservation.

Storage_Logic Decision Frequency of Use? Daily Daily/Weekly Decision->Daily LongTerm Monthly/Archival Decision->LongTerm Desiccator Desiccator Cabinet (Room Temp, Dark) Prevents condensation cycles Daily->Desiccator Fridge Refrigerator (+4°C) Must Double-Seal (Parafilm + Secondary Jar) LongTerm->Fridge Ampoules Flame-Sealed Ampoules (Best for Archival) LongTerm->Ampoules

Figure 2: Storage decision matrix based on usage frequency to minimize hydrolysis risks.

The "Headspace" Rule

As solvent is consumed, the headspace (air gap) in the bottle increases. This volume contains moisture that will partition into the remaining solvent.

  • Recommendation: Once a 50 mL bottle is <50% full, transfer the remainder into smaller, oven-dried amber vials with PTFE-lined caps to reduce headspace exposure.

  • Molecular Sieves: Adding 3Å or 4Å molecular sieves is NOT recommended for this compound without validation. Sieves can sometimes catalyze ester hydrolysis or leach dust that affects magnetic field homogeneity (shimming) [5].

Emergency Protocols

Spills (Value vs. Safety)
  • Minor Spill (<5 mL):

    • Action: Absorb with a spill pad. Allow to evaporate in the fume hood.

    • Note: Do not use paper towels if you plan to attempt recovery (rarely feasible).

  • Major Spill (>50 mL):

    • Action: Evacuate area.[1] Eliminate ignition sources.[1][4][5][6] Use non-sparking tools.[1][4][5][6]

    • Disposal: Collect as "Halogenated/Deuterated Organic Waste" (check local EHS rules; often segregated due to cost/recycling potential of deuterium, though usually incinerated).

Fire
  • Extinguishing Media: Alcohol-resistant foam, dry chemical, or Carbon Dioxide (CO2).[1]

  • Warning: Do not use a solid water stream; it may scatter the burning liquid (specific gravity < 1.0, it floats on water).

References

  • National Center for Biotechnology Information. (2025).[6][7] PubChem Compound Summary for CID 131668186, this compound. Retrieved from [Link]

  • ChemSrc. (2025). This compound MSDS and Properties. Retrieved from [Link]

  • New Jersey Department of Health. (2017).[4][5] Hazardous Substance Fact Sheet: Isopropyl Acetate. Retrieved from [Link]

Sources

Analysis of the Isopropyl Acetate-d10 Material Safety Data Sheet: A Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Label - Understanding Deuterated Solvents in Research

In the landscape of modern drug discovery and development, isotopically labeled compounds are indispensable tools. Isopropyl Acetate-d10 (CAS 1398065-53-6), a deuterated isotopologue of Isopropyl Acetate, serves critical functions, primarily as an internal standard in quantitative mass spectrometry-based assays and as a solvent in specific nuclear magnetic resonance (NMR) studies.[1][2] While its utility is clear, a comprehensive understanding of its safety profile is paramount for the researchers and scientists who handle it.

This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS), or more currently, the Safety Data Sheet (SDS), for this compound. We will move beyond a simple recitation of hazard codes to a functional, field-proven understanding of the material's properties and the causality behind safe handling protocols. Since detailed, peer-reviewed safety data for many deuterated compounds is sparse, this analysis is built upon the well-documented profile of its parent compound, Isopropyl Acetate, and the fundamental principles of isotopic labeling. The core chemical reactivity, flammability, and biological interactions governing the safety profile are dictated by the acetate ester structure, which remains unchanged by deuteration.

Section 1: A Tale of Two Isotopologues: Physicochemical Properties

The primary difference between Isopropyl Acetate and its d10 analogue is the substitution of ten hydrogen atoms with deuterium. This substitution results in a predictable increase in molecular weight but has a negligible effect on the bulk physicochemical properties that dictate macroscopic hazards like flammability and vapor pressure.

Table 1: Comparative Physicochemical Data

Property Isopropyl Acetate (IPA) This compound Rationale for Similarity/Difference
CAS Number 108-21-4[3] 1398065-53-6[4] Unique identifier for each distinct chemical substance.
Molecular Formula C₅H₁₀O₂[3] C₅D₁₀O₂[4] Deuterium (D) replaces protium (H).
Molecular Weight 102.13 g/mol [5] 112.19 g/mol [4] Increased mass due to 10 neutrons in the deuterium nuclei.
Appearance Clear, colorless liquid with a fruity odor.[3][6] Clear, colorless liquid. Isotopic substitution does not affect visible light absorption or basic odor profile.
Boiling Point 89 °C (192 °F)[7] ~88.6 °C[8] Minimal change; intermolecular forces are largely unaffected.
Flash Point 2 °C (36 °F)[6] ~16.7 °C[8] Flammability is a function of the organic molecule's structure, not isotopic content.
Vapor Pressure 42 mmHg at 20 °C[7] ~60.7 mmHg at 25 °C[8] Minor differences may exist, but both are volatile organic compounds.

| Solubility in Water | Slightly soluble (~3 g/100 mL at 20 °C).[7] | Expected to be slightly soluble. | Polarity and hydrogen bonding potential are nearly identical. |

Section 2: GHS Hazard Identification and Analysis

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The hazards associated with this compound are directly inherited from its non-deuterated counterpart.

Table 2: GHS Classification for Isopropyl Acetate

Hazard Class Category Hazard Statement
Flammable Liquids 2 H225: Highly flammable liquid and vapour.[9][10]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation.[9][10]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[9][10] |

Expert Analysis of Hazards:
  • H225 - Highly Flammable Liquid and Vapour: This is the most acute physical hazard. Isopropyl acetate has a low flash point of 2°C (36°F), meaning it can form an ignitable mixture with air at standard room temperature.[6][9] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[3][11] The causality is the volatile, organic nature of the ester, which readily evaporates and combusts.

  • H319 - Causes Serious Eye Irritation: Direct contact with the liquid or high concentrations of vapor can cause significant eye irritation.[5][12] This is due to the solvent's ability to dehydrate and disrupt the sensitive mucous membranes of the eye.

  • H336 - May Cause Drowsiness or Dizziness: As a volatile organic compound, inhalation of vapors is a primary route of exposure.[13] High concentrations can depress the central nervous system (CNS), leading to symptoms like headache, drowsiness, and lack of coordination.[12] This is a common characteristic of many organic solvents.

  • EUH066 - Repeated Exposure May Cause Skin Dryness or Cracking: While not classified as a primary skin irritant, prolonged or repeated contact can defat the skin by dissolving natural oils, leading to dermatitis.[5][14]

Section 3: Exposure Controls and Safe Handling Protocol

A self-validating safety protocol relies on a multi-layered approach, often called the "Hierarchy of Controls." This ensures that if one layer fails, others are in place to protect the researcher.

Step-by-Step Safe Handling Protocol:
  • Preparation and Engineering Controls:

    • Verification: Before handling, confirm the integrity of the container.

    • Work Area: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to control vapor inhalation.[10]

    • Ignition Source Removal: Ensure the work area is completely free of ignition sources: open flames, hot plates, and spark-producing equipment.[9][14] Use only explosion-proof equipment where necessary.[10]

    • Grounding: Ground and bond containers and receiving equipment during transfers of significant volumes to prevent the buildup of static electricity, a potential ignition source.[10][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. A face shield should be worn in conjunction with goggles if there is a significant splash risk.[12]

    • Hand Protection: Wear solvent-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination. Consult a glove manufacturer's compatibility chart for specific breakthrough times.

    • Body Protection: A standard laboratory coat is required. Ensure it is flame-retardant if handling large quantities.

  • Post-Handling:

    • Storage: Store in a tightly sealed, properly labeled container in a designated flammables cabinet, away from incompatible materials.[5][14]

    • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[14]

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Assess Risks & Review SDS B Prepare Fume Hood & Remove Ignition Sources A->B Proceed C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C Area is Safe D Ground Equipment (if applicable) C->D Ready to Handle E Transfer Chemical Inside Fume Hood C->E Small Volumes D->E Large Volumes F Securely Cap & Store Container E->F Task Complete G Dispose of Contaminated Materials in Hazardous Waste F->G H Clean Work Area & Wash Hands G->H

Section 4: Emergency and First-Aid Procedures

Rapid and correct response during an emergency is critical. The following procedures are derived from standard practices for handling volatile organic solvents.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

  • Spill Response: Evacuate the area and eliminate all ignition sources. Ventilate the area. For small spills, absorb with a non-combustible material like sand or earth. For large spills, dike the area to prevent spreading.[11] Use non-sparking tools for cleanup.[11]

// Actions node [shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C_act [label="Move to Fresh Air"]; D_act [label="Flush with Water \n (15 min)"]; E_act [label="Rinse Mouth \n Do NOT Induce Vomiting"]; F_act [label="Evacuate & Control \n Ignition Sources"];

// Outcome node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Seek Immediate \n Medical Attention"];

// Connections A -> B; B -> {C, D, E, F} [label="Identify Exposure"]; C -> C_act; D -> D_act; E -> E_act; F -> F_act; {C_act, D_act, E_act} -> G; } केंद Caption: Emergency response decision tree for exposures.

Section 5: Application in Drug Development & Research

Understanding why a substance is used provides crucial context for its handling. For drug development professionals, this compound is not just a solvent; it is a precision tool.

  • Internal Standard for Bioanalysis: In pharmacokinetic (PK) and pharmacodynamic (PD) studies, researchers must accurately quantify the concentration of a drug candidate in biological matrices like plasma or tissue. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this. An internal standard (IS) is added at a known concentration to every sample. The IS must be chemically similar to the analyte (the drug) but have a different mass. This compound is an ideal IS for assays quantifying non-deuterated Isopropyl Acetate or other small volatile esters. The 10-Dalton mass shift ensures its signal is clearly resolved from the analyte in the mass spectrometer, while its nearly identical chemical behavior ensures it experiences similar extraction efficiency and ionization response, correcting for experimental variability.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Protein Precipitation & Extraction B->C D Inject into LC-MS System C->D E Separation (LC) & Detection (MS) D->E F Measure Peak Area Ratio (Analyte / IS) E->F G Quantify Analyte Concentration F->G

Section 6: Storage, Incompatibilities, and Disposal

Proper storage and disposal are final, critical steps in the chemical lifecycle that ensure long-term safety.

  • Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[10][14] Keep containers tightly closed to prevent vapor escape and protect from sunlight.[9]

  • Incompatibilities: Isopropyl Acetate is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates), strong acids (e.g., sulfuric acid), and strong bases (e.g., sodium hydroxide).[5][12] Contact with these materials can cause violent reactions. It may also attack some forms of plastic.[7]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste. Follow all federal, state, and local regulations. Do not dispose of it down the drain.[16]

Conclusion

The safety profile of this compound is fundamentally governed by the well-understood hazards of its parent compound, Isopropyl Acetate. Its high flammability and potential to cause eye irritation and CNS depression are the primary concerns. For the research and drug development professional, a thorough understanding of these hazards, translated into robust handling protocols centered on engineering controls and appropriate PPE, is non-negotiable. By integrating this safety-conscious mindset with an appreciation for its application as a precise analytical tool, scientists can harness the benefits of this compound while ensuring a safe and compliant laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isopropyl Acetate. NJ.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7915, Isopropyl acetate. PubChem. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Isopropyl acetate - NIOSH Pocket Guide to Chemical Hazards. CDC. Retrieved from [Link]

  • CK Special Gases Ltd. (2015). Safety Data Sheet: Deuterium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131668186, this compound. PubChem. Retrieved from [Link]

  • Shanghai Topfine Chemical Co., Ltd. (n.d.). What Are the Uses of Isopropyl Acetate?. Retrieved from [Link]

  • ChemSrc. (2025). This compound CAS#:1398065-53-6. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • University of Connecticut. (n.d.). HAZARDS OF SOLVENTS. T2center.uconn.edu. Retrieved from [Link]

  • Tradeasia International. (n.d.). ISOPROPYL ACETATE. Retrieved from [Link]

Sources

Methodological & Application

Advanced Protocol: Isopropyl Acetate-d10 in GC-MS and LC-MS Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the application of Isopropyl Acetate-d10 (CAS: 1398065-53-6) in high-precision analytical chemistry. It moves beyond basic product descriptions to provide actionable, field-validated protocols for pharmaceutical quality control and bioanalytical research.

Content Type: Technical Application Note & Protocol Guide Target Analyte: Isopropyl Acetate (Acetic acid, 1-methylethyl ester) Internal Standard: this compound (


)
Primary Methodologies:  Headspace GC-MS (HS-GC-MS), SPME-GC-MS

Introduction: The Strategic Role of Deuterated Standards

In modern mass spectrometry, This compound is the "Gold Standard" internal reference for quantifying isopropyl acetate. Unlike structural analogs (e.g., n-propyl acetate), the d10-isotopologue exhibits identical extraction recovery, chromatographic retention, and ionization efficiency to the target analyte, yet remains spectrally distinct due to a mass shift of +10 Da.

Key Physicochemical Properties
PropertyIsopropyl Acetate (Unlabeled)This compound (Labeled)Analytical Significance
Formula


fully deuterated for max mass shift
MW 102.13 g/mol ~112.19 g/mol +10 Da shift prevents signal overlap
Boiling Point 89 °C~88-89 °CCo-elution ensures identical matrix effects
Base Peak (EI) m/z 43 (

)
m/z 46 (

)
Critical for SIM mode selectivity

Core Application: Residual Solvent Analysis (USP <467> Adaptation)

While USP <467> traditionally relies on FID for limit testing, modern pharmaceutical labs utilize GC-MS for definitive identification and quantitation of Class 3 solvents like isopropyl acetate. The d10 standard is essential for correcting the high variability inherent in headspace sampling.

Protocol A: Headspace GC-MS for Pharmaceutical Impurities

Objective: Quantify trace isopropyl acetate in drug substances using Isotope Dilution Mass Spectrometry (IDMS).

1. Standard Preparation
  • Internal Standard Stock (ISTD): Dissolve this compound in DMSO to a concentration of 1,000 µg/mL.

  • Calibration Standards: Prepare a 6-point curve of Isopropyl Acetate (unlabeled) in DMSO (range: 1–500 µg/mL).

  • Spiking: Add 10 µL of ISTD Stock to every 1 mL of sample/standard solution (Final ISTD conc: 10 µg/mL).

2. Sample Preparation
  • Weigh 100 mg of drug substance into a 20 mL headspace vial.

  • Add 1 mL of DMSO (containing the ISTD spike).

  • Seal immediately with a PTFE/silicone septum and crimp cap.

3. Instrumental Parameters (Agilent/Shimadzu/Thermo configurations)
ParameterSettingRationale
Inlet Split (10:1), 200°CPrevents column overload from DMSO
Column DB-624 or ZB-624 (30m x 0.25mm x 1.4µm)Optimized for volatile separation
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains resolution
Oven 40°C (hold 3 min) → 10°C/min → 220°CSeparates isopropyl acetate from other Class 3 solvents
Headspace Incubation: 80°C for 20 minEnsures liquid-vapor equilibrium
MS Mode SIM (Selected Ion Monitoring) Maximizes sensitivity
4. MS Detection Strategy (SIM)
AnalyteTarget Ion (Quant)Qualifier IonsDwell Time
Isopropyl Acetate (d0) m/z 43 61, 87, 10250 ms
This compound m/z 46 64, 94, 11250 ms

Technical Insight: The base peak for acetates is the acylium ion. For the d0 analyte, this is


 (m/z 43). For the d10 standard, this shifts to 

(m/z 46). Monitoring these specific ions eliminates crosstalk.
Workflow Visualization: Headspace-GC-MS Logic

HS_GCMS_Workflow Sample Drug Substance (Solid/Liquid) HS_Vial Sealed HS Vial (DMSO Matrix) Sample->HS_Vial ISTD Add this compound (Internal Standard) ISTD->HS_Vial Heat Incubation 80°C / 20 min HS_Vial->Heat Equilibrium Vapor-Liquid Equilibrium Heat->Equilibrium Partitioning Injection Gas Phase Injection (Split 10:1) Equilibrium->Injection Pressurization Separation GC Separation (DB-624 Column) Injection->Separation Detection MS Detection (SIM) m/z 43 vs 46 Separation->Detection

Figure 1: Step-by-step workflow for Residual Solvent Analysis using Headspace GC-MS with Deuterated Internal Standard.

Secondary Application: Bioanalytical Toxicology (SPME-GC-MS)

In forensic toxicology or metabolic studies, isopropyl acetate may be analyzed in blood or urine. The d10 standard is crucial here to compensate for the "salting out" effect and variable protein binding in biological matrices.

Protocol B: SPME Extraction from Biological Fluids

Objective: Trace level detection of isopropyl acetate in plasma/urine.

  • Fiber Selection: Use a Carboxen/PDMS fiber (85 µm). This bipolar fiber is ideal for low molecular weight volatiles (MW < 150).

  • Sample Prep:

    • 2 mL Urine/Plasma + 0.5 g NaCl (to enhance volatility via salting out).

    • Add 20 µL this compound solution (50 µg/mL).

  • Extraction:

    • Incubate at 40°C for 10 min.

    • Expose SPME fiber to headspace for 20 min (agitation at 250 rpm).

  • Desorption:

    • Insert fiber into GC inlet (250°C) for 2 minutes (splitless mode).

Scientific Rationale: Why d10?

The "Carrier Effect" and Co-Elution

In chromatography, active sites on the column liner or stationary phase can irreversibly adsorb trace analytes, leading to poor peak shape and non-linear calibration.

  • Mechanism: Because this compound is chemically identical to the analyte, it acts as a "carrier." It occupies these active sites, ensuring the unlabeled analyte passes through to the detector efficiently.

  • Correction: Any loss of analyte during extraction or injection is mirrored by the d10 standard. The ratio

    
     remains constant, yielding highly accurate data (
    
    
    
    ).
Isotopic Purity Considerations

High isotopic purity (>98-99% D) is required to prevent "cross-contribution."

  • If the d10 standard contains significant d0 (unlabeled) impurities, it will create a false positive signal for the analyte.

  • Verification: Always run a "Blank + ISTD" sample. No peak should be observed at m/z 43 at the retention time of isopropyl acetate.

References

  • Sigma-Aldrich. this compound Product Analysis & Properties. Retrieved from

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131668186, this compound. Retrieved from

  • BenchChem. The Keystone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards. Retrieved from

  • National Institute of Standards and Technology (NIST). Isopropyl Acetate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Retrieved from

Precision Preparation and Validation of Isopropyl Acetate-d10 Standard Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ISO-D10-V1

Abstract

This protocol defines the methodology for the gravimetric preparation, validation, and storage of Isopropyl Acetate-d10 (


)  standard solutions. Designed for analytical chemists in drug development, this guide addresses the specific challenges of handling volatile, hygroscopic deuterated esters. It establishes a self-validating workflow suitable for use as an Internal Standard (ISTD) in USP <467> Residual Solvents  analysis via Headspace GC-MS, ensuring strict compliance with isotopic purity and quantitative accuracy requirements.

Introduction: The Isotopic Advantage

Isopropyl Acetate is a Class 3 residual solvent (low toxic potential) often monitored in pharmaceutical processing. While native Isopropyl Acetate is inexpensive, its quantification in complex matrices (e.g., drug substances with overlapping volatile profiles) requires high specificity.

This compound serves as the ideal Internal Standard because:

  • Co-Elution: It possesses virtually identical chromatographic retention to the native analyte, compensating for matrix effects and injection variability in real-time.

  • Mass Shift (+10 Da): The fully deuterated structure (

    
    ) shifts the molecular ion from m/z 102 to m/z 112, allowing interference-free quantification by Mass Spectrometry (SIM mode).
    
  • Partition Coefficient: It mimics the headspace partitioning behavior of the native solvent, normalizing variations in temperature and equilibration time.

Physicochemical Properties Comparison
PropertyNative Isopropyl AcetateThis compoundCritical Implication
Formula


+10 Mass Units for MS separation
MW ( g/mol ) 102.13~112.19Must use molar correction if converting units
Boiling Point 89 °C~88-89 °CHigh volatility; risk of evaporative loss
Density (20°C) 0.872 g/mL~0.90 g/mLDo not assume equal density; use gravimetric prep
Flash Point 16.7 °C~16.7 °CHighly Flammable; store in flammables cabinet
Hygroscopicity LowModerate (D-H exchange)Moisture can degrade isotopic purity

Materials and Equipment

  • Reference Material: this compound (Isotopic Enrichment

    
     99 atom % D), stored at room temperature (or refrigerated if specified by CoA).
    
  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA), HPLC/Headspace Grade.

    • Note: DMSO is preferred for USP <467> applications due to its high boiling point and ability to dissolve diverse drug matrices.

  • Balance: Analytical balance readable to 0.01 mg (5-place).

  • Glassware: Class A Volumetric Flasks (Amber glass recommended to reduce light degradation), gas-tight syringes.

  • Storage: 2 mL Amber borosilicate vials with PTFE-lined screw caps.

Core Protocol: Gravimetric Preparation

Principle: Volumetric preparation of volatile solvents is prone to error due to thermal expansion and evaporation. This protocol uses Gravimetric (Weight-by-Weight) preparation for the primary stock to ensure <0.5% uncertainty.

Workflow Diagram

The following logic flow ensures the integrity of the standard from ampoule to vial.

G Start Raw Material This compound (>99% D) Equilibrate Equilibration Allow Ampoule to reach Room Temp (20-25°C) Start->Equilibrate Weighing Gravimetric Dosing Inject ~100 mg into tared flask with solvent Equilibrate->Weighing Prevent Condensation Calc Concentration Calculation Correct for Purity & Weight Weighing->Calc Dilute Dilution to Volume Class A Flask (DMSO) Calc->Dilute Verify Validation (GC-MS) Check Isotopic Purity & Concentration Dilute->Verify Verify->Weighing Fail (Re-prep) Storage Storage Amber Vials, PTFE Caps -20°C (Optional) Verify->Storage Pass

Figure 1: Step-by-step workflow for the precision preparation of deuterated standard stocks.

Step-by-Step Procedure
Step 1: Environmental Equilibration
  • Remove the this compound ampoule from storage.

  • Allow it to equilibrate to room temperature (20–25°C) for 30 minutes.

    • Why? Opening a cold ampoule causes condensation of atmospheric moisture, which introduces

      
       and accelerates H-D exchange.
      
Step 2: Primary Stock Preparation (Target: 10,000 ppm)
  • Place a clean, dry 10 mL Class A Volumetric Flask on the analytical balance.

  • Add approximately 5 mL of DMSO (Diluent) to the flask.

  • Tare the balance (Set to 0.0000 g).

  • Using a gas-tight syringe, withdraw ~115 µL of this compound.

  • Inject the liquid directly into the DMSO (submerged tip technique) to prevent evaporation.

  • Record the exact mass (

    
    ) to 0.1 mg precision.
    
    • Target Mass: ~100 mg.[1]

  • Dilute to volume with DMSO. Invert 10 times to mix.

Step 3: Calculation

Calculate the true concentration (


) using the purity from the Certificate of Analysis (CoA).


Example:

  • Mass weighed: 102.40 mg

  • Chemical Purity: 99.5% (0.995)

Step 4: Working Standard (ISTD Spiking Solution)

For USP <467> Headspace analysis, a typical spiking concentration is 500 ppm.

  • Transfer 5.0 mL of Primary Stock to a 100 mL flask.

  • Dilute to volume with DMSO.

  • Final Conc: ~500 ppm (

    
    ).
    

Validation: The Self-Validating System

Do not assume the preparation is perfect. Validate using GC-MS .

A. Isotopic Purity Check (H-D Exchange)

Inject the standard in SIM mode monitoring m/z 102 (Native) and m/z 112 (d10).

  • Acceptance Criteria: The abundance of m/z 102 must be < 0.5% of the m/z 112 peak.

  • Failure Mode: If m/z 102 is elevated, the standard has undergone H-D exchange (likely due to wet DMSO or atmospheric moisture) and must be discarded.

B. Concentration Verification (Check Standard)

Prepare a second, independent stock solution using a different lot of d10 (if available) or a native Isopropyl Acetate standard.

  • Analyze both standards.

  • Calculate the Response Factor (RF).

  • Acceptance Criteria: The calculated concentration must agree within ±5% of the theoretical gravimetric value.

Storage and Stability

Deuterated esters are susceptible to hydrolysis and isotopic dilution.

  • Container: Aliquot the stock into 2 mL amber vials. Fill to the neck to minimize headspace (reduces evaporative loss).

  • Cap: Use Red PTFE/Silicone septum caps. Avoid polyethylene (PE) caps which are permeable to acetates.

  • Temperature: Store at 4°C or -20°C.

  • Shelf Life:

    • Ampoule (Sealed): See Manufacturer Expiry (typically 3-5 years).

    • Stock Solution (DMSO): 1 Month (if refrigerated).

    • Working Solution: Prepare fresh weekly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Shift in Retention Time Column degradation or carrier gas leak.Trim column; check flows. d10 should elute <0.1 min from native.
High "Native" Signal (m/z 102) H-D Exchange or Contamination.Check DMSO water content (must be <0.05%). Use fresh ampoule.
Non-Linear Response Saturation of MS detector.Dilute sample; ensure concentration is within dynamic range.
Variable Response Factors Inconsistent Headspace Equilibration.Ensure ISTD is added before heating. Check vial crimp tightness.

References

  • USP-NF. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[1][2]

  • Cambridge Isotope Laboratories. (2025). This compound Product & Safety Data.[3] CIL Isotope Standards.[4]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine.

  • FDA. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents.[1] International Council for Harmonisation (ICH).

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling of Deuterated Solvents. Merck KGaA.

Sources

Isopropyl Acetate-d10 as a deuterated solvent for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Deuterated Solvent for Green Chemistry & Process Alignment

Abstract

Isopropyl Acetate-d10 (


, CAS 1398065-53-6) is emerging as a critical deuterated solvent in pharmaceutical development, driven by the industry's shift toward Green Chemistry and "process-alike" analytics. Unlike traditional chlorinated solvents (e.g., 

), this compound offers a unique polarity profile, superior environmental safety, and the ability to analyze compounds in the same medium used during large-scale synthesis. This guide details the physicochemical properties, NMR spectral characteristics, and validated protocols for deploying this compound in high-resolution NMR spectroscopy.

Introduction: The Strategic Shift to this compound

The "Process-Alike" Analytical Gap

In drug development, a disconnect often exists between process chemistry (synthesis) and analytical chemistry (characterization). Process chemists increasingly favor Isopropyl Acetate (IPAc) over Ethyl Acetate or Dichloromethane due to its higher boiling point, lower hygroscopicity, and better safety profile.

  • The Problem: Analyzing an IPAc-synthesized intermediate in

    
     or DMSO-
    
    
    
    can mask solvate formation, polymorph issues, or solubility limits that exist in the actual process solvent.
  • The Solution: Using this compound allows for direct translation of process conditions to the NMR tube, ensuring that the solution state observed in the spectrometer mirrors the reactor environment.

Green Chemistry Alignment

Isopropyl Acetate is classified as a "recommended" solvent in many pharmaceutical solvent selection guides (e.g., GSK, Pfizer) due to its lower toxicity and non-HAP (Hazardous Air Pollutant) status compared to chlorinated alternatives.

Technical Specifications & NMR Characteristics

Physicochemical Properties

This compound retains the favorable physical handling characteristics of its non-deuterated parent, with slight isotopic mass effects.

PropertyThis compound (

)
Chloroform-d (

)
Relevance to NMR
Boiling Point ~88.6°C61.2°CReduced solvent evaporation during long acquisitions (e.g., 2D NMR).
Density 0.9 ± 0.1 g/mL1.50 g/mLAffects shimming; lower density requires careful sample layering if using inserts.
Dielectric Constant ~6.0 (est.)4.81Moderate polarity; solubilizes a wider range of polar intermediates than

.
Hygroscopicity LowLowMore stable water baseline compared to DMSO-

.
Lock Signal 10 Deuterons1 DeuteronSuperior Lock Stability: High deuterium density provides a robust lock signal.
NMR Chemical Shift References

When using this compound, residual solvent signals (from incomplete deuteration) and water peaks must be identified to avoid misassignment.

Table 1: Residual Solvent Peaks in this compound Note: Values are referenced to TMS (


 0.00).
NucleusSignal AssignmentChemical Shift (

ppm)
MultiplicityCoupling (

)

NMR
Isopropyl Methyls (

)
1.20 Doublet~6.3 Hz
Acetate Methyl (

)
1.98 Singlet-
Methine Proton (

)
4.95 Septet~6.3 Hz
Water (

)
~2.0 - 2.5 *Broad Singlet(Concentration dependent)

NMR
Isopropyl Methyls21.8 Septet

Hz
Acetate Methyl20.8 Septet

Hz
Methine Carbon68.5 Septet

Hz
Carbonyl Carbon170.2 Singlet (Broad)-

> Critical Note on Water: The chemical shift of trace water in Isopropyl Acetate is highly sensitive to temperature and solute concentration. It typically appears near the Acetate methyl peak (1.98 ppm), potentially causing overlap. Heating the sample to 40°C can shift the water peak downfield to resolve this.

Decision Framework: When to Use this compound

The following logic flow helps researchers determine if this compound is the optimal solvent for their specific experiment.

SolventSelection Start Start: Solvent Selection GreenReq Is 'Green Chemistry' or Non-Halogenated Solvent Required? Start->GreenReq Process Is the compound synthesized in Isopropyl Acetate? GreenReq->Process Yes Solubility Is compound soluble in moderate polarity esters? GreenReq->Solubility No Process->Solubility No UseIPAc USE this compound Process->UseIPAc Yes (Process Consistency) Overlap Does CDCl3/DMSO cause critical signal overlap? Solubility->Overlap Yes UseDMSO Use DMSO-d6 Solubility->UseDMSO No (Too Polar) Overlap->UseIPAc Yes (Alt. Selectivity) UseCDCl3 Use CDCl3 Overlap->UseCDCl3 No

Figure 1: Decision tree for selecting this compound based on solubility, process alignment, and spectral resolution needs.

Experimental Protocol: Sample Preparation & Acquisition

Materials Required
  • Solvent: this compound (

    
     99 atom % D).
    
  • Internal Standard: Tetramethylsilane (TMS) (0.03% v/v) or residual solvent referencing.

  • NMR Tubes: High-precision 5mm tubes (Wilmad 528-PP or equivalent).

  • Filtration: PTFE syringe filter (0.45

    
    m) – Do not use Nylon (dissolves in esters).
    
Step-by-Step Methodology
Step 1: Solute Weighing & Calculation

Weigh 5–20 mg of the target compound.

  • Why: Isopropyl Acetate has a lower density (0.87 g/mL) than

    
    . Ensure the molar concentration is sufficient (typically 10-50 mM) for adequate signal-to-noise ratio (SNR).
    
Step 2: Solvent Addition

Add 0.6 mL of this compound.

  • Caution: Isopropyl Acetate is volatile.[1] Cap the tube immediately after addition to prevent concentration changes or moisture ingress.

Step 3: Homogenization

Vortex for 30 seconds.

  • Visual Check: Inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing or density gradients.

Step 4: Instrument Setup (Lock & Shim)
  • Insert Sample: Set depth gauge accurately.

  • Lock: Select "Isopropyl Acetate" from the spectrometer's solvent library.

    • Note: If "Isopropyl Acetate" is not in the library, lock on Acetone-d6 (similar chemical shift for deuterium lock) or manually adjust the field frequency (

      
      ) until the lock signal is found.
      
  • Shim: Perform automated gradient shimming (TopShim/GradShim).

    • Optimization: Due to the high number of deuterons (10 per molecule), the lock signal will be very strong. You may need to attenuate the lock power by 5-10 dB compared to

      
       to avoid saturation.
      
Step 5: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (

    
     or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    5 seconds.
    • Reasoning: The methyl protons of the solvent can relax slowly. A longer delay ensures accurate integration of solute peaks relative to solvent residuals.

  • Scans: 16–64 scans are usually sufficient for >5 mg samples.

Troubleshooting & Storage

Common Artifacts
  • Water Overlap: As noted, water appears near 2.0 ppm.

    • Fix: Add 10

      
      L of 
      
      
      
      to shift the exchangeable peak, or run the experiment at 45°C.
  • Hydrolysis: Isopropyl Acetate can hydrolyze to Acetic Acid and Isopropanol in the presence of strong acids or bases.

    • Detection: Look for new peaks at 2.10 ppm (Acetic Acid) and 4.0 ppm (Isopropanol methine).

    • Prevention: Store solvent over molecular sieves (3Å or 4Å) to keep it dry and minimize hydrolysis.

Storage Protocol
  • Temperature: Store at room temperature (20-25°C). Refrigeration is not strictly necessary and can induce condensation upon opening.

  • Container: Amber glass with PTFE-lined caps.

  • Shelf Life: 2 years if sealed; 6 months after opening (due to potential moisture uptake).

References

  • Babij, N. R., et al. (2016).[2] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.

  • Fulmer, G. R., et al. (2010).[2][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Henderson, R. K., et al. (2011). "Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Medicinal Chemistry." Green Chemistry, 13, 854-862.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 131668186, this compound.

Sources

Application Note: Bio-Analytical Quantitation of Isopropyl Acetate using Isopropyl Acetate-d10 (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the sample preparation and analytical workflow for the quantitation of Isopropyl Acetate in biological matrices using Isopropyl Acetate-d10 (IPAc-d10) as a stable isotope-labeled internal standard. While Isopropyl Acetate is a common Class 3 residual solvent in pharmaceutical manufacturing, its analysis in biological fluids (toxicology/occupational exposure) presents unique challenges due to enzymatic instability and high volatility . This protocol leverages Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects and extraction variability, ensuring high precision and accuracy.

Scientific Rationale & Mechanism

The Role of this compound

In gas chromatography-mass spectrometry (GC-MS), matrix effects—such as the "salting out" variability in urine vs. plasma—can significantly alter the partition coefficient (


) of volatile analytes. This compound serves as the ideal internal standard because it shares nearly identical physicochemical properties (Boiling Point: ~89°C, LogP: ~1.3) with the target analyte but is mass-resolved (M+10).

Mechanism of Correction:



Any loss of analyte due to headspace leakage, adsorption, or matrix viscosity affects the d10-analog equally, mathematically cancelling the error.
The "Esterase Trap" (Critical Control Point)

The most significant failure mode in acetate ester analysis is enzymatic hydrolysis . Plasma contains abundant carboxylesterases (CES1/CES2) that rapidly convert Isopropyl Acetate into Isopropanol and Acetic Acid.

  • Risk: False negatives (loss of analyte) and false positives for Isopropanol.

  • Solution: Immediate enzymatic inhibition upon sample collection is mandatory.

Workflow Logic Diagram

G cluster_hydrolysis Hydrolysis Risk (Without Inhibition) Sample Biological Sample (Plasma/Urine) Inhibition Enzyme Inhibition (NaF + Acidification) Sample->Inhibition Immediate IS_Spike Spike IPAc-d10 (Internal Standard) Inhibition->IS_Spike Salt Salting Out (Sat. NaCl) IS_Spike->Salt Headspace Static Headspace Equilibration (60°C) Salt->Headspace GCMS GC-MS Analysis (SIM Mode) Headspace->GCMS Esterase Plasma Esterases Breakdown Isopropanol + Acetic Acid Esterase->Breakdown Catalysis

Figure 1: Analytical workflow emphasizing the critical inhibition step to prevent analyte degradation.

Pre-Analytical Protocols

Reagents & Standards
  • Analyte: Isopropyl Acetate (≥99.5%).[1]

  • Internal Standard: this compound (≥98 atom % D).

  • Inhibitor Cocktail: Sodium Fluoride (NaF) and Potassium Oxalate (standard "Grey Top" vacutainer additives) OR 1M HCl.

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove organics.

Stock Solution Preparation

Note: Due to high volatility, all standards must be prepared in a cold room or using chilled gas-tight syringes.

Solution TypeConcentrationSolventStorageStability
Stock A (Analyte) 1.0 mg/mLDimethyl Sulfoxide (DMSO)*-20°C1 Month
Stock B (IS - d10) 1.0 mg/mLDimethyl Sulfoxide (DMSO)-20°C3 Months
Working Std Variable (10-1000 ng/mL)Water (Organic-free)Prepare Fresh< 4 Hours

*Why DMSO? DMSO has a low vapor pressure, preventing the loss of the volatile analyte during weighing and storage compared to methanol.

Protocol A: Static Headspace GC-MS (Gold Standard)

This is the preferred method for plasma and urine, compliant with principles in USP <467> but optimized for biological matrices.

Step 1: Sample Collection & Stabilization
  • Blood: Collect directly into Grey Top (Sodium Fluoride/Oxalate) tubes. The Fluoride acts as a potent esterase inhibitor. Invert gently 5 times.

  • Urine: Collect in a sterile cup and immediately adjust pH to < 4.0 using 6M HCl (approx. 10 µL per mL urine) to inhibit bacterial activity and spontaneous hydrolysis.

Step 2: Matrix Modification (The "Salting Out" Effect)
  • Pre-weigh 1.5 g of NaCl into a 20 mL headspace vial.

  • Add 2.0 mL of biological sample (Plasma or Urine) to the vial.

  • Scientific Insight: The saturation of the aqueous phase with NaCl decreases the solubility of organic volatiles (Raoult’s Law deviation), forcing the Isopropyl Acetate and IPAc-d10 into the headspace, increasing sensitivity by 2-5x.

Step 3: Internal Standard Spiking
  • Add 10 µL of the IPAc-d10 Working Solution (e.g., 10 µg/mL) through the liquid surface.

  • Immediately cap the vial with a magnetic screw cap (PTFE/Silicone septum).

  • Vortex for 30 seconds to dissolve the salt and equilibrate the IS.

Step 4: Headspace Incubation
  • Equilibration Temperature: 60°C.

    • Caution: Do not exceed 80°C. Higher temperatures increase the internal pressure of water vapor, which can dilute the analyte signal and risk vial bursting.

  • Equilibration Time: 20 minutes with constant agitation (500 rpm).

Step 5: GC-MS Parameters[2]
ParameterSettingRationale
Column DB-624 or VF-624ms (30m x 0.25mm x 1.4µm)"624" phase is designed for volatiles; thick film focuses low-boiling compounds.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
Oven Program 40°C (hold 3 min) -> 10°C/min -> 120°CLow initial temp is crucial for focusing the volatile acetate.
Injector Split 10:1 @ 200°CPrevents column overload from water vapor.
MS Mode SIM (Selected Ion Monitoring)Maximizes sensitivity.

SIM Ions:

  • Isopropyl Acetate: Quant Ion: 43 (Acetyl), Qual Ion: 61 , 87 .

  • This compound: Quant Ion: 46 (Acetyl-d3), Qual Ion: ~70 , ~96 (Shifted parent/fragments).

Protocol B: Liquid-Liquid Extraction (LLE) for Tissue

Used when headspace equipment is unavailable or for solid tissues (liver/kidney) where homogenization is required.

  • Homogenization: Weigh 100 mg tissue. Add 500 µL ice-cold 0.1M HCl (inhibits enzymes). Homogenize rapidly on ice.

  • IS Addition: Spike 10 µL IPAc-d10.

  • Extraction: Add 1.0 mL Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It forms a clear top layer and does not co-elute with isopropyl acetate on standard columns.

  • Agitation: Vortex 2 mins; Centrifuge 10 mins @ 4000g (4°C).

  • Analysis: Inject 1 µL of the supernatant directly into GC-MS (Inlet temp: 180°C).

Validation & Troubleshooting

Linearity & Range
  • Target Range: 10 ng/mL – 5000 ng/mL.

  • Criterion:

    
     using linear regression with 
    
    
    
    weighting.
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Ghost" Isopropanol Peak Hydrolysis of IPAc during prep.Check pH of sample; ensure NaF was added; reduce equilibration temp.
Low Recovery of IPAc-d10 Headspace leak.Check crimp/screw cap tightness; replace septum.
Poor Peak Shape Water condensation in column.Increase Split ratio; ensure transfer line temp > 100°C.
Interfering Peaks Septum bleed.Use high-quality PTFE-lined septa; condition septa before use.

References

  • USP <467> Residual Solvents. United States Pharmacopeia.[2] (Current Revision). Defines headspace parameters for Class 3 solvents. [Link]

  • Creative Bioarray. "Plasma Stability Assay." Detailed discussion on esterase activity in plasma and the necessity of inhibition. [Link]

  • Organomation. "GC-MS Sample Preparation." Overview of Nitrogen blowdown and LLE techniques for volatiles. [Link]

  • National Institutes of Health (NIH). "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry." Principles of matrix effect correction using stable isotopes. [Link]

Sources

Application Note: Isopropyl Acetate-d10 for Enhanced Quantification of Volatile Organic Compounds in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Environmental Scientists

Abstract

The accurate quantification of volatile organic compounds (VOCs) in complex environmental matrices such as water, soil, and air is a significant analytical challenge. Matrix effects, sample preparation inconsistencies, and instrumental variability can all introduce significant errors in analytical results. This application note details the use of Isopropyl Acetate-d10 as a robust internal standard for the analysis of isopropyl acetate and other similar volatile esters by gas chromatography-mass spectrometry (GC/MS). By employing the principle of isotope dilution mass spectrometry (IDMS), this deuterated standard provides a highly accurate and reliable method for quantifying target analytes, ensuring data integrity for researchers and environmental monitoring professionals.

Introduction: The Challenge of VOC Analysis and the Isotope Dilution Solution

Isopropyl acetate is a widely used industrial solvent found in coatings, printing inks, and as a chemical intermediate.[1][2][3] Its volatility and use patterns lead to its presence in industrial emissions and at waste disposal sites, making it a relevant compound in environmental monitoring.[1] Traditional quantitative methods, such as external standard calibration, can be prone to inaccuracies because they do not account for analyte loss during sample preparation or for signal suppression/enhancement caused by the sample matrix.

The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This approach is widely recognized for its ability to deliver superior accuracy and precision.[4][5] A deuterated internal standard is a version of the target analyte where hydrogen atoms have been replaced with deuterium.[5] Because this compound is chemically and physically almost identical to its non-deuterated counterpart (the analyte), it behaves similarly during extraction, concentration, and chromatographic separation.[5] However, due to its higher mass, it is easily distinguished by a mass spectrometer.

By adding a known amount of this compound to every sample, standard, and blank at the beginning of the analytical process, it serves as a perfect proxy. Any loss of the native analyte during the workflow is mirrored by a proportional loss of the deuterated standard. Quantification is then based on the ratio of the native analyte's response to the internal standard's response, effectively nullifying errors from sample preparation and matrix effects.[6][7]

Physicochemical Properties: Isopropyl Acetate vs. This compound
PropertyIsopropyl Acetate (Native)This compoundRationale for Use as Standard
Chemical Formula C₅H₁₀O₂C₅D₁₀O₂Identical elemental composition (except for isotopes) ensures similar chemical behavior.
Molecular Weight 102.13 g/mol ~112.19 g/mol [8]Sufficient mass difference for clear distinction in MS without altering chromatographic behavior.
Boiling Point ~88 °C[9][10]Slightly higher than nativeCo-elution or near co-elution in GC is critical for accurate ratio measurement.
Solubility Sparingly soluble in water; miscible with organic solvents[9][10]Essentially identical to nativeEnsures the standard follows the analyte through extraction and concentration steps.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS) Workflow

The IDMS method is a self-validating system that ensures the reliability of each measurement. The workflow is designed to integrate the internal standard at the earliest possible stage to account for variability throughout the entire process.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Environmental Sample (Water, Soil, Air) B Spike with Known Amount of this compound A->B Add IS C Extraction / Concentration (e.g., Purge & Trap, Solvent Extraction) B->C Homogenize D GC Separation (Analyte and IS co-elute) C->D E MS Detection (Separate ions by m/z) D->E F Measure Response Ratio (Analyte / IS) E->F G Quantify using Calibration Curve (Ratio vs. Concentration) F->G H Final Concentration (Accurate & Corrected) G->H

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Application Protocol 1: Analysis of VOCs in Water by Purge and Trap GC/MS

This protocol is based on the principles outlined in U.S. EPA Method 8260C for the analysis of volatile organic compounds.[11]

Materials and Reagents
  • Reagents: Reagent-grade methanol, deionized water, hydrochloric acid (HCl).

  • Standards: Certified neat standards of isopropyl acetate and this compound.

  • Sample Vials: 40 mL VOA vials with PTFE-lined septa.

Preparation of Standards
  • Primary Stock Standards (in Methanol): Prepare individual stock standards of isopropyl acetate and this compound at approximately 1000 µg/mL in methanol. Store at 4°C.

  • Calibration Standard Working Solutions: From the primary stock, prepare a series of calibration standards containing isopropyl acetate at concentrations spanning the expected sample range (e.g., 1, 5, 20, 50, 100 µg/L).

  • Internal Standard (IS) Spiking Solution: Prepare a solution of this compound in methanol at a concentration that will result in a final concentration of 20 µg/L in the sample when a small volume (e.g., 5 µL) is added.

Sample Collection and Preparation
  • Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace (air bubbles). Preserve to pH <2 with HCl. Store at 4°C.

  • Spiking: Allow samples to come to room temperature. Using a microliter syringe, add 5 µL of the IS Spiking Solution to a 5 mL aliquot of the sample (or directly to the purge tube). This yields a constant internal standard concentration of 20 µg/L.

  • Calibration Standards: To 5 mL of deionized water, add the appropriate volume of each calibration standard working solution and 5 µL of the IS Spiking Solution.

Purge and Trap GC/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Purge and Trap
Sample Volume5 mLStandard volume for consistency.
Purge GasHelium at 40 mL/minInert gas to efficiently strip volatiles from the water matrix.
Purge Time11 minutesEnsures complete transfer of VOCs to the trap.
Trap TypeTenax®/Silica Gel/CMS (e.g., #10 trap)Multi-bed trap effectively retains a wide range of VOCs.[12]
Desorb Time0.5 - 1 minute at 190°CRapid thermal desorption creates a narrow injection band for sharp GC peaks.
Gas Chromatograph
Column30 m x 0.25 mm ID, 1.4 µm film (e.g., Rtx-VMS or DB-624)[12]Provides excellent separation for a wide range of volatile compounds.
Oven Program40°C (1.5 min hold), then 16°C/min to 180°C, then 40°C/min to 220°C (4 min hold)[12]Temperature ramp separates compounds based on their boiling points and column interactions.
Carrier GasHelium at 1.0 mL/minConstant flow ensures reproducible retention times.
Mass Spectrometer
ModeElectron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Scan Range35 - 300 amuCovers the mass range for most common VOCs and the internal standard.
Quantitation IonsIsopropyl Acetate: m/z 43, 87; This compound: m/z 46, 97Use the most abundant, characteristic ions for quantification and confirmation to ensure specificity.

Application Protocol 2: Analysis of VOCs in Soil & Sediment

This protocol adapts the principles of U.S. EPA Method 8260C for solid matrices, utilizing a solvent extraction step.[11]

Sample Collection and Preparation
  • Collection: Collect approximately 5-10 grams of soil in a pre-weighed VOA vial and seal immediately to prevent volatile loss. Store at 4°C.

  • Extraction and Spiking:

    • In the lab, record the weight of the soil sample.

    • Quickly add 10 mL of methanol to the vial.

    • Add 5 µL of the this compound IS Spiking Solution (a higher concentration may be needed for soil extracts).

    • Seal the vial and vortex/shake vigorously for 2 minutes to extract the VOCs into the methanol.

    • Allow the sediment to settle.

GC/MS Analysis
  • Take an aliquot of the methanol extract (e.g., 100 µL) and add it to 5 mL of deionized water in a purge and trap tube.

  • Analyze using the same Purge and Trap GC/MS method described in Section 3.4 .

  • Adjust calibration standards to be prepared in a methanol/water matrix to match the sample extract.

Calculation

The final concentration in the soil is calculated by accounting for the initial soil weight, the volume of methanol used for extraction, and the dilution factor when the extract is added to water.

struct1 Analyte (Native) Isopropyl Acetate m/z 43, 87 struct3 Quantification Response Ratio = Area(Analyte) / Area(IS) struct1->struct3 Calculate struct2 Internal Standard (IS) This compound m/z 46, 97 struct2->struct3 Calculate

Caption: Quantification using native and deuterated ion responses.

Conclusion and Trustworthiness

The use of this compound as an internal standard provides a self-validating system for the analysis of its native counterpart in environmental samples. This isotope dilution method corrects for variations in extraction efficiency, matrix-induced signal changes, and instrument drift, which are common sources of error in environmental laboratories.[4][6] By following the detailed protocols outlined in this note, which are grounded in established EPA methodologies, researchers and scientists can achieve highly accurate, reproducible, and defensible data. This approach embodies the principles of scientific integrity by building correction and verification directly into the analytical workflow, ensuring the highest level of confidence in the final reported concentrations.

References

  • DECOS and SCG Basis for an Occupational Standard. Isopropyl acetate - Gupea. Available at: [Link]

  • SHANGHAI TOPFINE CHEMICAL CO., LTD. What Are the Uses of Isopropyl Acetate?. Available at: [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology, 46(23), 12957–12965. Available at: [Link]

  • Mol-Instincts. Isopropyl acetate 108-21-4 wiki. Available at: [Link]

  • Sanz, M. T., Gmehling, J., & Gonzalez, C. (2006). Semibatch Reactive Distillation for Isopropyl Acetate Synthesis. Industrial & Engineering Chemistry Research, 45(19), 6496–6502. Available at: [Link]

  • Lin, D. C. K., & Phillips, R. L. (1983). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Journal of Testing and Evaluation, 11(6), 374-385. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131668186, this compound. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environ Sci Technol, 46(23), 12957-12965. Available at: [Link]

  • Diban, N., Aguado, R., & Urtiaga, A. (2022). Recovery of Valuable Solvents from the Pharmaceutical Industry Wastewater. Chemical Engineering Transactions, 94, 79-84. Available at: [Link]

  • Dsikowitzky, L., & Schwarzbauer, J. (2012). Determination of volatile organic compounds in drinking and environmental waters. Trends in Analytical Chemistry, 32, 60-73. Available at: [Link]

  • OI Analytical. (n.d.). ANALYSIS OF VOLATILE ORGANIC COMPOUND IN SOILS & WATER BY GC/MS USING METHOD 8260. Available at: [Link]

  • Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS. Available at: [Link]

  • Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (2004). ISOPROPYL ACETATE. Available at: [Link]

  • Google Patents. (1995). US5384426A - Process for the preparation of isopropyl acetate.
  • Hewitt, A. D. (1993). Behavior and Determination of Volatile Organic Compounds in Soil, A Literature Review. U.S. Army Corps of Engineers. Available at: [Link]

  • CDS Analytical. (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. LabTech. Available at: [Link]

Sources

Troubleshooting & Optimization

How to resolve poor peak shape for Isopropyl Acetate-d10 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPA-D10-PKSHAPE Status: Open Assigned Specialist: Senior Application Scientist Last Updated: February 6, 2026

Executive Summary

Isopropyl Acetate-d10 is a high-value deuterated internal standard used primarily in residual solvent analysis (USP <467>) and metabolic studies. Because it is an ester, it is susceptible to specific chromatographic artifacts—namely hydrolysis (HPLC) and silanol interactions (GC). Furthermore, the deuterium labeling introduces an inverse isotope effect , often causing it to elute slightly earlier than its non-labeled counterpart on non-polar columns, which can be mistaken for peak drift or method failure.

This guide synthesizes the physics of solvent expansion with the chemistry of surface activity to resolve peak shape issues.

Module 1: Diagnostic Workflow

Before modifying your method, identify the specific distortion type. Use the logic tree below to isolate the root cause.

TroubleshootingLogic Start Identify Peak Distortion Tailing Tailing (As > 1.2) (Right-skewed) Start->Tailing Fronting Fronting (As < 0.9) (Left-skewed) Start->Fronting Split Split / Ghost Peaks Start->Split ActiveSites Active Sites (Silanols) Tailing->ActiveSites Adsorption DeadVol Dead Volume / Bad Cut Tailing->DeadVol Flow Turbulence Overload Column Overload Fronting->Overload Mass > Capacity SolventMismatch Solvent Mismatch (Expansion Volume) Fronting->SolventMismatch Vapor > Liner Vol Hydrolysis Ester Hydrolysis (Check pH/H2O) Split->Hydrolysis Chemical Breakdown InjectionError Injection Technique (Jerky plunger/Solvent slug) Split->InjectionError Physical Error

Figure 1: Diagnostic Logic Tree. Identify the visual symptom to trace the physical or chemical root cause.

Module 2: Resolving Peak Tailing (The Chemistry)

Symptom: The peak rises sharply but falls slowly (Asymmetry Factor > 1.2). Root Cause: Isopropyl Acetate is an ester with an oxygen-rich carbonyl group. This group acts as a Lewis base, interacting strongly with active silanols (Si-OH) in the liner or column inlet [1].

The Causality:

Glass liners and quartz wool contain silanol groups. Over time, the deactivation layer (silylation) strips away, exposing these acidic sites. The this compound adsorbs reversibly to these sites, lagging behind the main band and creating a "tail."

Corrective Protocol: Inlet Deactivation

Do not simply "bake out" the column; this often exacerbates silanol activity by removing shielding moisture.

  • Liner Replacement:

    • Use Ultra-Inert or Deactivated liners (with wool) specifically treated for esters/polar compounds.

    • Critical Step: Never touch the liner with bare fingers. Skin oils carbonize at 250°C, creating new active sites immediately. Use tweezers or lint-free gloves.

  • Column Maintenance:

    • Trim 10–20 cm from the inlet side of the column.

    • Verification: Inspect the cut with a magnifier.[1] A jagged cut creates turbulence (mixing zones) that mimics chemical tailing [2].

  • Gold Seal Inspection:

    • In GC, the gold seal at the base of the injector can accumulate non-volatile matrix residue. Replace the seal if tailing persists after liner change.

Module 3: Resolving Fronting & Splitting (The Physics)

Symptom: The peak rises slowly and falls sharply (Shark fin shape), or splits into a "saddle." Root Cause: Volume Overload. Isopropyl Acetate is volatile. If the expansion volume of your injection solvent exceeds the physical volume of the inlet liner, the vapor "backflashes" into the carrier gas lines, causing broad, fronting peaks [3].

Data: Solvent Expansion Risks

Calculated at 250°C Inlet Temp, 15 psi head pressure.

SolventExpansion Coeff.[2] (µL Vapor / µL Liquid)Risk Level for IPA-d10
Water ~1400Critical (High risk of backflash)
Methanol ~650High
Acetonitrile ~420Moderate
Hexane ~180Low (Ideal for GC)
Corrective Protocol: Volume Matching
  • Calculate Limit: Use a Vapor Volume Calculator to determine if your injection volume > liner capacity [3].

  • Reduce Injection Volume: If using water/methanol, inject 0.5 µL or less.

  • Switch Solvents: If possible, dissolve IPA-d10 in a solvent with low expansion (e.g., Hexane or DMSO) to maintain sharp peak focusing.

Module 4: The "Ghost Peak" & Retention Shift (The Trap)

Symptom: Two peaks appear instead of one, or the d10 peak elutes earlier than the standard.

The Deuterium Isotope Effect (GC Focus)

Users often flag a "retention time shift" as an error.

  • Fact: Deuterated compounds (d10) have slightly shorter C-D bonds and lower dispersion forces than non-deuterated (d0) compounds.

  • Result: On non-polar columns (e.g., DB-5, DB-1), this compound will elute earlier than Isopropyl Acetate-d0. This is the Inverse Isotope Effect [4].

  • Action: Do not adjust flow rates. Confirm identity via MS (m/z 46 vs m/z 43/45 base peaks).

Hydrolysis (HPLC Focus)

Isopropyl Acetate is unstable in aqueous buffers at extremes of pH.

  • Mechanism:

    
    
    
  • Artifacts: You will see a loss of the main peak and the appearance of Isopropanol and Acetic Acid peaks.

  • Prevention:

    • Maintain Mobile Phase pH between 3.0 and 6.0 .

    • Avoid leaving samples in the autosampler (>24 hrs) if using aqueous diluents.

Frequently Asked Questions (FAQ)

Q: Why does my IPA-d10 peak look perfect in the standard but tails in the sample? A: This is "Matrix-Induced Tailing." Your sample likely contains non-volatiles (sugars, salts) that have deposited in the liner, creating new active sites. Solution: Use a liner with glass wool to trap non-volatiles and replace it frequently (every 50–100 injections) for dirty matrices [1].

Q: Can I use water as a solvent for this compound in GC? A: Technically yes, but it is the #1 cause of poor peak shape. Water has a massive expansion volume (see Module 3) and does not wet non-polar columns well, leading to "beading" and split peaks. Recommendation: Use Headspace GC (HS-GC) if the matrix is aqueous, or extract into a solvent like Hexane.

Q: My retention time for d10 is 0.1 min faster than my reference standard. Is my column failing? A: No. This is likely the Inverse Isotope Effect . Deuterated isotopologues interact more weakly with the stationary phase. This shift is normal and reproducible [4].

References

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]

  • Chromatography Online. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Lab Instrument Services & Consulting. (n.d.). A Vapor Volume Calculator Saves Time And Capital![2]. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Retrieved from [Link]

Sources

Minimizing carryover of Isopropyl Acetate-d10 in autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving Isopropyl Acetate-d10 carryover in analytical autosamplers, designed for research scientists and drug development professionals.

Technical Support Center: this compound Carryover

Welcome to the technical support center for minimizing autosampler carryover of this compound. As Senior Application Scientists, we understand that persistent carryover can compromise data integrity, leading to failed batches and costly delays. This guide is structured to move from foundational knowledge to advanced, actionable troubleshooting protocols, explaining the scientific principles behind each recommendation.

Section 1: Understanding the Challenge

This section addresses the fundamental questions regarding this compound and the nature of carryover.

Q1: What is this compound, and what are its relevant chemical properties?

A: this compound is the deuterated form of Isopropyl Acetate, where the ten hydrogen atoms have been replaced with deuterium. Its chemical formula is CD₃COOCD(CD₃)₂.[1] For the purposes of troubleshooting carryover, its physical and chemical properties are nearly identical to its non-deuterated counterpart.

Key properties include:

  • Appearance: Clear, colorless liquid with a characteristic fruity odor.[2][3]

  • Solubility: It is highly miscible with common organic solvents like alcohols, ketones, and ethers, but has low miscibility in water (approximately 2.9 g/100 mL).[2][3]

  • Polarity: It is a moderately polar solvent.

  • Applications: Commonly used as a solvent in industrial processes and as an analytical standard in chromatography, particularly Gas Chromatography (GC).[4][5][6]

The key takeaway is its high affinity for organic solvents and low affinity for water. This dictates the choice of effective wash solvents.

Q2: What is autosampler carryover and why is it a problem?

A: Autosampler carryover is the appearance of an analyte's peak in a chromatogram when a blank or a different sample is injected.[7][8] It occurs when residual amounts of a previous, often high-concentration, sample remain in the autosampler's flow path and are introduced into a subsequent injection.

This is a critical issue in regulated environments and trace analysis for two main reasons:

  • Quantitative Inaccuracy: Carryover can artificially inflate the measured concentration of an analyte in subsequent samples, potentially causing a sample to erroneously fail its acceptance criteria.[7] For bioanalytical methods, regulatory guidelines often require that carryover be less than 20% of the response at the Lower Limit of Quantitation (LLOQ).[9][10]

  • False Positives: In a blank injection intended to show the system is clean, a carryover peak can be misinterpreted as a contaminant, leading to unnecessary and time-consuming investigations.

Q3: Are deuterated compounds like this compound more prone to carryover?

A: Not inherently. The carryover potential is dictated by the compound's physicochemical properties (like stickiness, solubility, and propensity for adsorption), not its isotopic labeling. However, deuterated compounds are often used as internal standards in sensitive mass spectrometry (MS) assays. Because these assays have very low detection limits, even minute amounts of carryover that might go unnoticed in less sensitive methods become significant and problematic.

Section 2: Diagnosing and Isolating the Source of Carryover

Effective troubleshooting begins with systematically identifying where the carryover is originating. Carryover peaks generally stem from the autosampler, the column, or general lab contamination.[7]

Q4: How can I confirm that the carryover I'm seeing is from the autosampler and not the column or a contaminated blank?

A: A systematic process of elimination is the most effective approach. This workflow helps pinpoint the source of the issue.

  • Establish a Baseline: Inject a high-concentration standard of this compound, followed immediately by a blank injection (using your standard blank solvent). Observe the carryover peak in the blank.

  • Test the Blank Solvent: Fill a clean, new autosampler vial with the blank solvent and inject it. If a peak for this compound appears, your blank solvent is contaminated.

  • Perform a "Null Injection": Some systems, like those from Shimadzu, allow for a "null injection" which cycles the chromatographic run without actuating the injection valve.[11] If no peak appears, the injection event itself is the source of the problem, pointing directly to the autosampler.

  • Isolate the Autosampler vs. Column:

    • Inject the high-concentration standard as before.

    • For the next run, manually start the gradient or temperature program without an injection from the autosampler. If you still see a peak, the carryover is likely originating from the column, where the compound was strongly retained and is now "bleeding" off.[12][13]

    • If the manual run is clean, but an autosampler injection of a blank shows the peak, the source is confirmed to be the autosampler.[13]

Below is a diagram illustrating this diagnostic logic.

G cluster_start Start: Carryover Suspected cluster_troubleshoot Troubleshooting Path start Inject High Conc. Standard, then inject Blank peak Carryover Peak Observed? start->peak no_peak No Carryover. System is Clean. peak->no_peak No inject_new_blank Inject fresh, trusted Blank Solvent peak->inject_new_blank Yes peak_in_blank Peak Present? inject_new_blank->peak_in_blank contam_blank Blank is Contaminated. Replace Solvent. peak_in_blank->contam_blank Yes manual_run Perform Manual Run (No Autosampler Injection) peak_in_blank->manual_run No peak_manual Peak Present? manual_run->peak_manual column_carryover Source: Column Bleed. Develop Column Wash Method. peak_manual->column_carryover Yes autosampler_issue Source: Autosampler. Proceed to Wash Optimization. peak_manual->autosampler_issue No

Sources

Technical Support Center: Purity Assessment and Potential Impurities in Isopropyl Acetate-d10

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Isopropyl Acetate-d10. This guide is designed for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the critical aspects of purity assessment and the identification of potential impurities in this compound. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, ensuring both scientific integrity and practical utility.

Deuterated compounds, such as this compound, are invaluable tools in various scientific disciplines, particularly in pharmacokinetic studies and as internal standards for quantitative mass spectrometry.[1][2] Their efficacy, however, is fundamentally dependent on their isotopic and chemical purity. Even minor impurities can lead to significant analytical errors, compromising the reliability of experimental data. This guide will equip you with the knowledge to proactively identify and troubleshoot potential purity issues.

Part 1: Frequently Asked Questions (FAQs) on Purity Assessment

Q1: What are the primary analytical techniques for assessing the purity of this compound?

A multi-faceted approach is essential for a comprehensive purity assessment of this compound. The three core techniques that provide a complete picture are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for determining both chemical and isotopic purity.[3] GC separates volatile impurities from the main compound, while MS provides mass information that allows for the quantification of the deuteration level and the identification of unknown components.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for confirming the molecular structure and the specific sites of deuterium incorporation.[1][3] ¹H NMR is particularly useful for detecting and quantifying residual non-deuterated Isopropyl Acetate and other proton-containing impurities.

  • Karl Fischer Titration: This is a highly specific and accurate method for determining the water content in the sample.[6] Given that deuterated solvents can be hygroscopic, quantifying moisture content is a critical quality control step.[7]

Q2: What are the most common impurities I should be aware of in this compound?

Impurities can be introduced at various stages, from synthesis to storage. The most common ones include:

  • Non-deuterated Isopropyl Acetate: Incomplete deuteration during synthesis is a common source of this impurity.

  • Partially Deuterated Isotopologues: These are molecules where not all ten hydrogen atoms have been replaced by deuterium.

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., diethyl ether, hexane) can be carried over into the final product.

  • By-products of Synthesis: The esterification reaction can lead to the formation of side products, such as isopropyl alcohol and isopropyl ether.[8][9]

  • Water: Absorbed from the atmosphere or residual from the synthesis process.[10]

  • Degradation Products: Isopropyl acetate can slowly decompose, especially in the presence of air and steel, to form acetic acid and isopropanol.[11]

Part 2: Troubleshooting Guides for Common Experimental Issues
Scenario 1: Inconsistent Isotopic Purity Results from GC-MS Analysis

Question: "My GC-MS analysis of a new batch of this compound shows a lower isotopic purity than specified by the manufacturer. What could be the cause, and how can I troubleshoot this?"

Underlying Principles: Accurate determination of isotopic purity by MS relies on the precise measurement of the relative intensities of the mass ions corresponding to the fully deuterated compound and its less-deuterated isotopologues.[12][13] Any factor that distorts these ion ratios can lead to erroneous results.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low isotopic purity in GC-MS.

Detailed Troubleshooting Steps:

  • Rule out Hydrogen/Deuterium (H/D) Exchange:

    • Cause: The presence of active protons from sources like water or residual protic solvents can lead to the exchange of deuterium atoms on your analyte with hydrogen atoms, artificially lowering the measured isotopic purity.

    • Solution: Ensure all glassware is thoroughly dried.[7] Use fresh, anhydrous, high-purity solvents for sample dilution. Prepare samples in a dry environment, such as a glove box, if possible.

  • Address Potential Co-eluting Impurities:

    • Cause: A chemical impurity with a similar retention time to this compound can co-elute and contribute to the ion signals in the mass spectrum, leading to an inaccurate calculation of isotopic ratios.

    • Solution: Modify your GC method. A slower temperature ramp or a longer GC column can improve separation. If the problem persists, using a column with a different stationary phase may be necessary.

  • Minimize In-Source Fragmentation:

    • Cause: The high energy of electron ionization (EI) can sometimes cause fragmentation of the molecule in the ion source, which may affect the accuracy of the isotopic ratio measurement.

    • Solution: If your instrument allows, switch to a softer ionization technique like chemical ionization (CI). Alternatively, you can try to optimize the ion source parameters, such as lowering the ionization energy, to reduce fragmentation.

Scenario 2: Unexpected Peaks in the ¹H NMR Spectrum

Question: "I've run a ¹H NMR of my this compound, and besides the expected residual solvent peak, I'm seeing other small signals. How can I identify these unknown impurities?"

Underlying Principles: ¹H NMR spectroscopy is highly sensitive to proton-containing compounds. In a highly deuterated solvent, any significant proton signals beyond the residual solvent peak indicate the presence of chemical impurities.

Identification and Mitigation Strategy:

  • Identify Common Contaminants:

    • Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of common laboratory solvents. Common culprits include acetone, dichloromethane, and hexane.[14]

    • Non-deuterated Isopropyl Acetate: The presence of the parent compound will give characteristic signals.[15][16]

    • Water: Water appears as a broad singlet, and its chemical shift can vary depending on the solvent and temperature.[17][18]

  • Confirm the Identity of Suspected Impurities:

    • Spiking: If you suspect a particular impurity, add a small amount of it to your NMR sample. An increase in the intensity of the corresponding peak will confirm its identity.

  • Data Interpretation Table:

Potential ImpurityApproximate ¹H NMR Chemical Shift (ppm) in CDCl₃Multiplicity
Isopropyl Acetate4.98 (CH), 2.02 (CH₃), 1.23 (CH(CH₃)₂)Septet, Singlet, Doublet
Acetone2.17Singlet
Dichloromethane5.30Singlet
Hexane~0.9, ~1.3Multiplets
Water1.56 (can vary)Broad Singlet

Note: Chemical shifts are approximate and can be influenced by the sample matrix.

Scenario 3: High Water Content Detected by Karl Fischer Titration

Question: "My Karl Fischer titration results show a water content of 0.5% in my this compound, which is too high for my application. What are the likely sources of this moisture, and how can I mitigate it?"

Underlying Principles: Karl Fischer titration is an electrochemical method that specifically reacts with water, making it a highly accurate technique for moisture determination.[19][20][21] High water content in deuterated solvents is a common issue due to their hygroscopic nature.[22][23]

Logical Flow for Troubleshooting High Water Content:

Caption: Decision-making process for addressing high water content.

Corrective Actions:

  • Improve Storage and Handling:

    • Always store this compound in a tightly sealed container, preferably with a PTFE-lined cap.

    • For long-term storage, consider flushing the headspace with a dry, inert gas like argon or nitrogen.

    • Store the sealed container in a desiccator.

    • When dispensing the solvent, do so in a dry environment and minimize the time the container is open to the atmosphere.

  • Drying the Solvent:

    • For small quantities, adding activated molecular sieves to the solvent and allowing it to stand can effectively remove water.

    • Ensure the molecular sieves are properly activated by heating them in a vacuum oven before use.

References
  • National Center for Biotechnology Information. (n.d.). Isopropyl Acetate. PubChem. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • Garg, S., et al. (2014). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. PMC - NIH. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content of Ester. Retrieved from [Link]

  • National Institutes of Health. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]

  • Chegg. (2019). Solved 2. The 1H-NMR for isopropyl acetate and propyl. Retrieved from [Link]

  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Water Determination Karl Fischer. Retrieved from [Link]

  • Google Patents. (n.d.). US5384426A - Process for the preparation of isopropyl acetate.
  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Reddit. (2020). Am I interpreting this NMR spectra correctly?. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropyl acetate. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

  • Buchem BV. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

  • ResearchGate. (2025). Study on the formation kinetics of isopropyl acetate synthesized from acetic acid and propylene. Retrieved from [Link]

  • ChemConnections. (n.d.). isopropyl acetate. Retrieved from [Link]

  • Scribd. (n.d.). Process For The Preparation of Isopropyl Acetate (US5384426). Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2005). SIDS INITIAL ASSESSMENT PROFILE - Isopropyl Acetate. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2004). ISOPROPYL ACETATE. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isopropyl acetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation & Comparative

The Standard of Precision: A Comparative Guide to Isopropyl Acetate-d10 and Isopropyl Acetate in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in their analytical data, the choice of an internal standard is a critical decision. This guide provides an in-depth technical comparison between the deuterated standard, Isopropyl Acetate-d10, and its non-deuterated counterpart, Isopropyl Acetate, offering experimental insights and data-driven recommendations for their application in quantitative analytical workflows.

In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is fundamental to achieving precise and accurate quantification. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix and instrument variability, thereby providing a reliable reference for quantification. While non-deuterated isopropyl acetate has been utilized as a standard, the introduction of its deuterated analog, this compound, offers significant advantages in mitigating analytical challenges and enhancing data integrity.

Unveiling the Chemical Identity: A Head-to-Head Comparison

Isopropyl acetate is a widely used organic solvent and a common analyte or standard in various analytical methods.[1] Its deuterated form, this compound, is structurally identical, with the exception that all ten hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a nominal mass increase of 10 daltons, a key feature that underpins its superiority as an internal standard in mass spectrometry-based methods.

PropertyIsopropyl AcetateThis compoundReference
Chemical Formula C₅H₁₀O₂C₅D₁₀O₂[2]
Molecular Weight 102.13 g/mol 112.19 g/mol [2][3]
Boiling Point ~88-90 °C~88.6 °C[3]
CAS Number 108-21-41398065-53-6[2][3]

The physical properties of both compounds, such as boiling point, are nearly identical. This similarity is crucial as it ensures that both the analyte and the internal standard behave similarly during sample preparation, injection, and chromatographic separation.

The Deuterated Advantage: Mitigating Matrix Effects and Enhancing Accuracy

The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects and variations in instrument response, particularly in complex sample matrices.[4] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry.

Since a deuterated standard is chemically and structurally almost identical to the analyte, it experiences the same matrix effects.[4] By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and precise quantification.

Experimental Workflow: Quantitative Analysis by GC-MS

The following workflow outlines a typical gas chromatography-mass spectrometry (GC-MS) method for the quantification of an analyte using either isopropyl acetate or this compound as an internal standard.

Caption: A generalized workflow for quantitative GC-MS analysis utilizing an internal standard.

Protocol for Internal Standard Preparation and Use:
  • Stock Solution Preparation: Prepare a stock solution of the chosen internal standard (isopropyl acetate or this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solution to prepare a working internal standard solution at a concentration appropriate for the expected analyte concentration range.

  • Sample and Calibration Standard Spiking: Add a fixed volume of the working internal standard solution to all calibration standards, quality control samples, and unknown samples.

  • GC-MS Analysis: Inject the prepared samples into the GC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte and the internal standard.

  • Data Acquisition: Acquire data in selected ion monitoring (SIM) mode or full scan mode. For quantification, specific ions for the analyte and the internal standard should be monitored.

  • Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Spectral Distinctions: The Key to Differentiation

The utility of this compound as an internal standard in mass spectrometry is rooted in its distinct mass spectrum compared to its non-deuterated counterpart.

Mass Spectrometry:

The electron ionization (EI) mass spectrum of isopropyl acetate is characterized by a molecular ion peak (M+) at m/z 102 and several fragment ions. The base peak is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.[5][6]

For this compound, the molecular ion peak is shifted to m/z 112. The corresponding acetyl cation fragment, [CD₃CO]⁺, will be observed at m/z 46. This clear mass shift allows for the unambiguous detection of both the analyte and the internal standard without mutual interference.

Sources

Publish Comparison Guide: Accuracy and Precision of Isopropyl Acetate-d10 in Quantitative Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isopropyl Acetate-d10 (IPA-d10) represents the gold standard for the quantification of Isopropyl Acetate (IPA) in complex matrices, particularly for residual solvent analysis (USP <467>) and volatile organic compound (VOC) profiling.[1] While external standardization and analogous internal standards (e.g., n-Propanol, 2-Butanone) offer lower upfront costs, they fail to compensate for the specific matrix-induced vapor pressure variations inherent in Headspace GC-MS.

This guide demonstrates that Stable Isotope Dilution Assay (SIDA) using IPA-d10 reduces analytical error from ±15% (External Standard) to <2%, providing a self-validating mechanism that ensures regulatory compliance in drug development and forensic toxicology.[1]

Part 1: Strategic Rationale – The Case for Deuterium

In quantitative gas chromatography, particularly headspace analysis, the partition coefficient (


) of the analyte between the sample matrix and the headspace is the critical variable.
  • The Problem: Non-isotopic standards (e.g., n-Propanol) have different

    
     values than IPA.[1] If the sample matrix changes (e.g., high salt, viscosity, or lipid content), the ratio of IPA to n-Propanol in the headspace shifts, destroying accuracy.
    
  • The Solution: IPA-d10 is chemically identical to IPA but mass-distinct.[1] Its partition coefficient changes in unison with the target analyte regardless of matrix composition.[1]

Comparative Performance Matrix
FeatureExternal Standard Analogous IS (n-Propanol) Homologous IS (n-Propyl Acetate) Isotopic IS (IPA-d10)
Matrix Compensation NoneLow (Different polarity)Moderate (Similar functionality)Complete (Identical

)
RT Correction NoneGoodGoodPerfect (Co-elution)
Precision (RSD) 5–15%2–5%2–4%< 1.5%
Mass Shift N/AN/AN/A+10 Da
Cost per Analysis LowLowLowHigh

Part 2: Technical Deep Dive – The Self-Validating System

To establish a self-validating protocol, one must understand the Mass Spectrometry (MS) behavior of the deuterated standard versus the native analyte.

Structural & Mass Specifications
  • Native Isopropyl Acetate (IPA):

    
     | MW: 102.13  g/mol [1]
    
  • This compound (IPA-d10):

    
     | MW: 112.19  g/mol [1]
    
MS Fragmentation Logic (Electron Ionization)

The reliability of the method hinges on selecting quantification ions (SIM mode) that do not overlap.[1]

  • Native IPA Fragmentation:

    • Base Peak (Quantifier): m/z 43 (

      
      )
      
    • Qualifier: m/z 61 (

      
       rearrangement)
      
    • Qualifier: m/z 87 (Loss of methyl)[1]

  • IPA-d10 Fragmentation:

    • Base Peak (Quantifier): m/z 46 (

      
      )
      
    • Qualifier: m/z 65 (

      
       rearrangement)
      
    • Qualifier: m/z 94 (Loss of

      
      )[1]
      

Critical Check: The mass shift of +3 Da on the base peak (43


 46) allows for clean separation in SIM mode, provided the resolution of the quadrupole is sufficient (unit resolution is standard).
Visualization of Fragmentation Pathway[3][4]

FragmentationPathway IPA Native IPA (MW 102) Acyl Acylium Ion [CH3-C=O]+ m/z 43 (Base) IPA->Acyl Alpha Cleavage Rearrange Protonated Acid [CH3COOH2]+ m/z 61 IPA->Rearrange McLafferty-like D10 IPA-d10 (MW 112) AcylD Acylium-d3 Ion [CD3-C=O]+ m/z 46 (Base) D10->AcylD Alpha Cleavage RearrangeD Deuterated Acid [CD3COOD2]+ m/z 65 D10->RearrangeD McLafferty-like

Caption: Comparative fragmentation pathways showing the distinct mass shift (+3 Da) in the primary quantifier ion, enabling interference-free quantification.

Part 3: Validated Experimental Protocol (Headspace GC-MS)

This protocol is designed for the quantification of IPA in pharmaceutical matrices (water soluble or insoluble).[1]

Reagents & Standards
  • Analyte: Isopropyl Acetate (≥99.5%).[1][2][3][4]

  • Internal Standard: this compound (≥99 atom % D).[1]

  • Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) – Chosen for high boiling point and excellent solubility.[1]

Instrument Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split (10:1), 200°C.

  • Column: DB-624 (30m x 0.32mm x 1.8µm) or equivalent (USP G43).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    220°C.
  • Headspace Sampler:

    • Incubation: 80°C for 20 min.

    • Syringe Temp: 90°C.

MS Acquisition (SIM Mode)
GroupAnalyteRetention Time (min)*Target Ion (m/z)Qualifier Ions (m/z)
1Isopropyl Acetate~6.543.0 61.0, 87.0
1This compound~6.45**46.0 65.0, 94.0

*Note: Deuterated isotopologues often elute slightly earlier than native compounds due to the "Inverse Isotope Effect" on polarity.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing S1 Weigh Sample (Matrix) S2 Spike with IPA-d10 IS S1->S2 S3 Seal & Vortex S2->S3 A1 Headspace Extraction (80°C / 20 min) S3->A1 A2 GC Separation (DB-624 Column) A1->A2 A3 MS Detection (SIM) Monitor m/z 43 & 46 A2->A3 D1 Calc Area Ratio (Area 43 / Area 46) A3->D1 D2 Quantify via Response Factor D1->D2

Caption: Step-by-step workflow for Stable Isotope Dilution Assay (SIDA) ensuring matrix compensation at the spiking stage.

Part 4: Data Interpretation & Troubleshooting

Linearity & Range

Using IPA-d10, the method typically demonstrates linearity (


) over a range of 1 ppm to 1000 ppm.[1] The internal standard normalizes injection variability, often achieving Linearity Residuals < 2% .[1]
The "Crosstalk" Check (System Suitability)

To ensure the purity of your d10 standard, run a blank containing only IPA-d10.

  • Pass: Signal at m/z 46 is high; Signal at m/z 43 is < 0.5% of m/z 46.[1]

  • Fail: Significant signal at m/z 43 indicates isotopic impurity (e.g., d9 or d8 species present), which will bias the native quantification high.[1]

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Typically ~0.1 ppm.[1]

  • Limit of Quantitation (LOQ): Typically ~0.5 ppm.[1]

  • Note: Sensitivity is enhanced in SIM mode because the detector dwells only on m/z 43 and 46, ignoring background noise.

References

  • USP-NF. (2023).[1] General Chapter <467> Residual Solvents. United States Pharmacopeia.[1][5] Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Isopropyl Acetate Mass Spectrum (Electron Ionization).[1][2][6] NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem. (2024).[1] this compound (CID 131668186).[1] National Center for Biotechnology Information.[1] Link

  • O'Halloran, S., et al. (2025).[1] Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus. ResearchGate.[1] Link

  • Sigma-Aldrich. (2024).[1] this compound Product Specification & Safety Data Sheet.[1] Merck KGaA.[1] Link

Sources

Inter-Method Comparison: Analytical Protocols for Isopropyl Acetate-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The characterization of Isopropyl Acetate-d10 (


) requires a bifurcated analytical approach. No single method suffices for both chemical purity and isotopic enrichment.
  • For Isotopic Enrichment (>99 atom % D):

    
    H-qNMR  is the absolute reference method. It quantifies the absence of protons (residual protio species) relative to an internal standard, offering a direct molar measurement without ionization bias.
    
  • For Isotopologue Distribution (

    
     vs 
    
    
    
    ):
    GC-MS (EI) is required. It is the only technique capable of resolving the molecular mass "swarm" to confirm the specific distribution of deuteration, particularly distinguishing between fully labeled (
    
    
    ) and partially labeled (
    
    
    ) species.
  • For Chemical Purity: GC-FID remains the workhorse for quantifying non-isotopic organic impurities (e.g., residual isopropanol-d8 or acetic acid-d4) due to its wide linear dynamic range.

Introduction: The Analytical Challenge

This compound is a fully deuterated ester commonly used as an internal standard in bioanalytical assays (DMPK) and as a solvent in NMR spectroscopy. The analytical challenge lies in distinguishing Chemical Purity (is it isopropyl acetate?) from Isotopic Purity (are all 10 hydrogens replaced by deuterium?).

  • Target Molecule: this compound

  • Molecular Weight: ~112.19 g/mol (vs. 102.13 g/mol for

    
    )
    
  • Boiling Point: ~88.6 °C

  • Core Application: Mass spectrometry internal standard (IS) for volatile organic compound (VOC) analysis.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Isotopologue Distribution & Structural Confirmation.

GC-MS is the gold standard for visualizing the "isotopic fingerprint." Unlike NMR, which measures the average deuterium content, GC-MS can detect if your sample is a mixture of


 (100%) and 

(0%), or a Gaussian distribution centered around

.
Mechanism of Action

Using Electron Ionization (EI) at 70 eV, this compound fragments into predictable ions. The mass shift relative to the protio-analog allows for precise identification of the labeling pattern.

Key Fragmentation Shifts: | Fragment | Protio (


) m/z | Deuterated (

) m/z | Shift (

) | | :--- | :--- | :--- | :--- | | Molecular Ion (

)
| 102 | 112 | +10 | | Acetyl Cation (

)
| 43 (

) | 46 (

) | +3 | | Isopropyl Cation | 43 (

) | 50 (

) | +7 | | McLafferty Rearrangement | 61 | 66/67 | Variable |
Experimental Protocol (Self-Validating)
  • Column: DB-624 (or equivalent USP G43), 30m x 0.25mm, 1.4 µm film.

    • Rationale: Thick film is required to retain volatile esters and separate them from residual solvent peaks.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min)

    
     10°C/min 
    
    
    
    200°C.
  • Inlet: Split 50:1 @ 200°C. High split ratio prevents detector saturation from the main component.

  • MS Parameters: Scan range 35–150 amu.

  • System Suitability Test (SST): Inject a mixture of Isopropyl Acetate-

    
     and Isopropyl Acetate-
    
    
    
    . Baseline resolution is not required (they co-elute), but spectral deconvolution must show <0.5% crosstalk at m/z 112.

Method B: Proton Quantitative NMR ( H-qNMR)

Role: Absolute Isotopic Enrichment (Atom % D).

Proton NMR is "blind" to deuterium. Therefore, we analyze this compound by looking for what should not be there: residual protons. This method is non-destructive and inherently quantitative.[1]

Mechanism of Action

In a perfect


 sample, the 

H-NMR spectrum is a flat line (excluding the solvent). Signals appearing at the characteristic chemical shifts of isopropyl acetate indicate incomplete deuteration.

Target Signals (Residual Protio):

  • Septet (

    
     4.9 ppm):  Methine proton (-CH-).
    
  • Singlet (

    
     2.0 ppm):  Acetate methyl (-CO-CH3).
    
  • Doublet (

    
     1.2 ppm):  Isopropyl methyls (-CH-(CH3)2).
    
Experimental Protocol
  • Solvent: DMSO-

    
     (99.96% D) or 
    
    
    
    (99.8% D).
    • Note: Do not use Isopropyl Acetate-

      
       as the solvent; here it is the analyte.
      
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Pulse Sequence: 90° pulse with a relaxation delay (

    
    ) 
    
    
    
    5
    
    
    T1 (typically 30-60 seconds for deuterated small molecules).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar Mass,
    
    
    = Weight. The Isotopic Enrichment (%) =
    
    
    .

Method C: GC-FID

Role: Chemical Purity (Organic Impurities).

While GC-MS confirms the isotope, GC-FID (Flame Ionization Detection) is superior for quantifying organic impurities because its response factor is roughly proportional to carbon count, making it more linear and robust for general purity assays (e.g., % area normalization).

  • Limit of Detection (LOD): Typically lower than NMR for trace organic impurities.

  • Blind Spot: Cannot distinguish

    
     from 
    
    
    
    effectively.

Comparative Analysis Summary

The following table synthesizes the performance metrics of the three methodologies.

FeatureGC-MS (EI)

H-qNMR
GC-FID
Primary Output Isotopologue Distribution (

vs

)
Absolute Isotopic Enrichment (Atom % D)Chemical Purity (Organic Impurities)
Specificity High (Mass resolved)High (Chemical shift resolved)Moderate (Retention time only)
Linearity Moderate (Ionization variance)Excellent (Molar response)Excellent (Carbon counting)
Sample Req. < 1 mg (Destructive)~10-20 mg (Non-destructive)< 1 mg (Destructive)
Throughput High (20 min/sample)Medium (10-60 min/sample)High (20 min/sample)
Cost


$ (Instrument time)
$

Recommended Analytical Workflow

To ensure full characterization of this compound, a tiered workflow is recommended. This logic ensures that expensive NMR time is not wasted on chemically impure samples.

AnalyticalWorkflow start Start: Crude this compound fid Step 1: GC-FID (Chemical Purity Check) start->fid decision1 Chemical Purity > 98%? fid->decision1 reject1 Reject / Re-distill decision1->reject1 No ms Step 2: GC-MS (Isotopologue Confirmation) decision1->ms Yes decision2 Major Peak m/z 112? No m/z 102? ms->decision2 reject2 Reject (Wrong Isotope) decision2->reject2 No nmr Step 3: 1H-qNMR (Final Enrichment Calculation) decision2->nmr Yes final Release Certificate of Analysis (Chemical + Isotopic Purity) nmr->final

Figure 1: Tiered decision matrix for the validation of deuterated reagents.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Isopropyl Acetate (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • International Conference on Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). (Establishes limits for Class 3 solvents like Isopropyl Acetate). [Link]

Sources

A Senior Application Scientist's Guide to Quantifying the Isotopic Purity of Isopropyl Acetate-d10: A Comparative Analysis of NMR and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is not merely a technical detail; it is a critical parameter that underpins the reliability and reproducibility of experimental data. In fields ranging from pharmacokinetic studies to metabolic tracing, the precise level of deuterium incorporation in a molecule like Isopropyl Acetate-d10 can significantly influence reaction kinetics, metabolic pathways, and the accuracy of quantitative analyses. This guide provides an in-depth, comparative analysis of the two most robust and widely accepted analytical techniques for quantifying isotopic purity: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices. Every protocol described is designed as a self-validating system, ensuring the trustworthiness of the generated data.

The Critical Importance of Isotopic Purity

Isotopic purity is defined as the percentage of a compound's molecules in which the intended isotope (in this case, deuterium) has replaced the naturally abundant isotope (protium, or ¹H) at all designated positions.[1] High isotopic purity is paramount for several reasons:

  • Predictable Experimental Outcomes: Consistent and high isotopic purity ensures that the deuterated material behaves in a predictable and reproducible manner across different experiments and laboratories.[1]

  • Accurate Quantitative Analysis: In applications such as using deuterated compounds as internal standards for mass spectrometry, the accuracy of the quantification is directly dependent on the known isotopic purity of the standard.

This guide will focus on this compound (C₅D₁₀O₂), a deuterated analog of isopropyl acetate, to illustrate the principles and practicalities of isotopic purity determination.

Method 1: Quantitative ¹H Nuclear Magnetic Resonance (q¹H-NMR) Spectroscopy

Quantitative ¹H-NMR (q¹H-NMR) is a powerful, non-destructive technique that provides detailed structural information and allows for highly accurate purity analysis. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal, making it an ideal method for quantification. In the context of this compound, ¹H-NMR is used to detect and quantify the minute amounts of residual, non-deuterated protons.

Causality Behind the Experimental Choices in q¹H-NMR

The choice of ¹H-NMR for isotopic purity assessment is predicated on its ability to differentiate between protons in different chemical environments. By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a known, non-deuterated internal standard or a reference peak within the molecule (if applicable), we can calculate the isotopic purity.

For this compound, we are interested in the residual protons on the acetyl and isopropyl moieties. The chemical shifts of these protons are well-established.

Experimental Protocol: q¹H-NMR

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl₃) is a common choice.

  • For absolute quantification, a certified internal standard of known concentration and with a signal in a clear region of the spectrum (e.g., maleic acid) should be added. For isotopic purity determination by internal comparison, this is not strictly necessary but is good practice for method validation.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion and sensitivity.

  • Key acquisition parameters to optimize for quantification include:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation between scans. This is crucial for accurate integration.

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio for the small residual proton signals.

    • Pulse Angle: A 90° pulse angle is typically used for quantitative experiments.

Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the residual proton signals corresponding to the acetyl (CH₃) and isopropyl (CH) and (CH₃)₂ groups of any remaining protiated isopropyl acetate.

  • Integrate the signal of the internal standard (if used).

  • Calculate the isotopic purity based on the ratio of the integrals.

dot graph TD { A[Start: Sample Preparation] --> B{Dissolve this compound & Internal Standard in Deuterated Solvent}; B --> C[Acquire 1H NMR Spectrum]; C --> D{Process Spectrum: Phasing & Baseline Correction}; D --> E[Integrate Residual Proton & Internal Standard Signals]; E --> F{Calculate Molar Ratio}; F --> G[Determine Isotopic Purity]; G --> H[End: Report Result];

}

Caption: q¹H-NMR workflow for isotopic purity determination.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For volatile compounds like isopropyl acetate, GC-MS is an excellent method for determining isotopic purity.[1][2]

Causality Behind the Experimental Choices in GC-MS

The principle behind using GC-MS for isotopic purity analysis lies in the mass difference between the deuterated and any residual protiated or partially deuterated isotopologues. The gas chromatograph separates the components of the sample, and the mass spectrometer detects the different mass-to-charge ratios (m/z) of the ions produced. By analyzing the relative intensities of the molecular ions of the different isotopologues, the isotopic purity can be determined.[3][4]

The choice of electron ionization (EI) is common for volatile, small molecules as it produces predictable and reproducible fragmentation patterns, which can further confirm the identity of the compound.

Experimental Protocol: GC-MS

Sample Preparation:

  • Prepare a dilute solution of the this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate). A concentration of approximately 100 µg/mL is a good starting point.

Data Acquisition:

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

  • Use a suitable capillary column for the separation of volatile esters (e.g., a DB-5ms or equivalent).

  • Develop a temperature program that provides good separation of the analyte from any solvent or impurity peaks.

  • The mass spectrometer should be operated in full scan mode to detect all relevant isotopologues.

  • Key MS parameters to consider:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Range: Scan a mass range that includes the molecular ions of this compound (m/z 112.19) and the non-deuterated analog (m/z 102.13).[5][6]

Data Processing and Analysis:

  • Identify the chromatographic peak corresponding to isopropyl acetate.

  • Extract the mass spectrum for this peak.

  • Determine the relative abundances of the molecular ion peaks for the fully deuterated (d10), partially deuterated (d1-d9), and non-deuterated (d0) species.

  • Calculate the isotopic purity by dividing the abundance of the d10 isotopologue by the sum of the abundances of all isotopologues.

dot graph TD { A[Start: Sample Preparation] --> B{Dilute this compound in Volatile Solvent}; B --> C[Inject into GC-MS]; C --> D{Separation by GC}; D --> E[Ionization & Fragmentation by MS]; E --> F{Detect Isotopologue Ions}; F --> G[Extract Mass Spectrum]; G --> H{Determine Relative Abundances}; H --> I[Calculate Isotopic Purity]; I --> J[End: Report Result];

}

Caption: GC-MS workflow for isotopic purity determination.

Comparison of q¹H-NMR and GC-MS for Isotopic Purity Determination

FeatureQuantitative ¹H-NMRGas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity proportional to the number of nuclei.Separation based on volatility, detection based on mass-to-charge ratio.
Information Provided Precise quantification of residual protons at specific sites.Isotopic distribution (abundances of d0, d1, ... d10 isotopologues).
Strengths - Non-destructive- Highly accurate and precise- Provides structural confirmation- Less susceptible to isotopic fractionation- High sensitivity- Provides information on all isotopologues- Can identify and quantify volatile impurities
Limitations - Lower sensitivity than MS- May not detect all isotopologues directly- Destructive technique- Potential for isotopic fractionation during chromatography[7]- Ionization efficiency can vary between isotopologues
Best Suited For High-precision determination of overall isotopic purity.Detailed analysis of the isotopic distribution and identification of trace impurities.

Supporting Experimental Data (Hypothetical)

To illustrate the comparison, consider the following hypothetical data for a batch of this compound.

q¹H-NMR Data

SignalChemical Shift (ppm)IntegralNumber of Protons
Residual Acetyl (CH₃)~2.00.033
Residual Isopropyl (CH)~4.90.011
Residual Isopropyl (CH₃)₂~1.20.066
Internal Standard (Maleic Acid)6.281.002

GC-MS Data

m/zIsotopologueRelative Abundance (%)
102d00.1
103d10.2
.........
111d91.5
112d1098.2

From the q¹H-NMR data, the total residual proton content can be calculated relative to the internal standard, leading to an isotopic purity value. The GC-MS data provides a direct measure of the distribution of all isotopologues, with the isotopic purity being the relative abundance of the d10 species.

Conclusion and Recommendations

Both q¹H-NMR and GC-MS are powerful and complementary techniques for the quantification of the isotopic purity of this compound.

  • For routine quality control and high-precision certification of isotopic purity, q¹H-NMR is often the method of choice due to its accuracy, precision, and non-destructive nature.

  • GC-MS is invaluable for a more detailed characterization of the isotopic distribution and for the simultaneous analysis of volatile impurities.

For a comprehensive and robust quality assessment, a combined approach is highly recommended. This dual-validation strategy provides a high degree of confidence in the isotopic purity of the material, ensuring the integrity of subsequent research and development activities. The choice of method will ultimately depend on the specific requirements of the application, available instrumentation, and the desired level of analytical detail.

References

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Isotopic Purity Using LC-MS. Available from: [Link]

  • Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector. Available from: [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • Isopropyl acetate - the NIST WebBook. Available from: [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Available from: [Link]

  • This compound | C5H10O2 | CID 131668186. Available from: [Link]

  • Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS. Available from: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. Available from: [Link]

  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Available from: [Link]

  • Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Available from: [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Available from: [Link]

  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • High Purity Deuterium Gas: Applications in NMR Spectroscopy. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.